L-669083
説明
特性
CAS番号 |
130007-52-2 |
|---|---|
分子式 |
C29H29IN4O5S |
分子量 |
672.5 g/mol |
IUPAC名 |
3-[3-(4-azidophenyl)sulfonyl-1-[(4-hydroxy-3-iodophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C29H29IN4O5S/c1-17(2)19-6-11-24-22(14-19)27(40(38,39)21-9-7-20(8-10-21)32-33-31)25(15-29(3,4)28(36)37)34(24)16-18-5-12-26(35)23(30)13-18/h5-14,17,35H,15-16H2,1-4H3,(H,36,37) |
InChIキー |
AKCMQYDDRKIENA-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=C(C=C3)N=[N+]=[N-])CC(C)(C)C(=O)O)CC4=CC(=C(C=C4)O)I |
外観 |
Solid powder |
他のCAS番号 |
130007-52-2 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L 669083; L-669083; L669083; L-669,083; L 669,083; L669,083; |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of L-669083: A Search for Scientific Data
Despite a comprehensive search of scientific databases and publicly available literature, the compound designated as L-669083 remains elusive. No significant research data, including basic chemical properties, mechanism of action, or results from in vitro or in vivo studies, could be identified for a compound with this identifier.
This lack of information prevents the creation of the requested in-depth technical guide. The foundational elements required for such a document, including quantitative data for structured tables, detailed experimental protocols, and defined signaling pathways for visualization, are not available in the public domain for a compound named this compound.
It is highly probable that "this compound" may be an internal compound designation not yet disclosed in published research, a developmental code that was discontinued, or a potential typographical error in the query.
Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the identifier. Should a corrected name or alternative designation be available, a renewed search for its properties and associated research can be conducted.
For progress in any research endeavor involving a specific chemical entity, accurate identification is the crucial first step. Without this, accessing the wealth of scientific knowledge and experimental data necessary to build a comprehensive understanding is not possible. We recommend consulting internal documentation, laboratory notebooks, or the original source of the "L--669083" designation to ensure accuracy.
An In-Depth Technical Guide to the Mechanism of Action of Farnesyltransferase Inhibitors in Post-Translational Protein Modification
Disclaimer: No publicly available scientific literature or data could be found for the specific compound "L-669083." Therefore, this technical guide will provide a comprehensive overview of the mechanism of action for the broader class of Farnesyltransferase Inhibitors (FTIs). The principles, data, and experimental protocols described herein are based on well-characterized FTIs and are intended to be representative of the class.
Introduction to Farnesyltransferase and Protein Prenylation
Farnesyltransferase (FTase) is a crucial enzyme involved in the post-translational modification of a specific subset of cellular proteins.[1][2] This modification, termed prenylation, involves the attachment of a 15-carbon isoprenoid lipid called a farnesyl pyrophosphate (FPP) to a cysteine residue within a "CaaX" motif at the C-terminus of the target protein.[1] This lipid anchor is essential for the proper subcellular localization and function of these proteins, many of which are key signaling molecules.[3]
One of the most critical substrates for FTase is the Ras family of small GTPases (H-Ras, N-Ras, and K-Ras).[4] Ras proteins are central to signal transduction pathways that regulate cell proliferation, differentiation, and survival.[5] The farnesylation of Ras is a prerequisite for its attachment to the inner surface of the plasma membrane, where it can be activated and engage with downstream effector proteins.[3] Dysregulation of Ras signaling, often due to activating mutations, is a hallmark of many human cancers.[4]
Mechanism of Action of Farnesyltransferase Inhibitors
Farnesyltransferase inhibitors (FTIs) are a class of compounds designed to block the action of FTase.[1] By preventing the farnesylation of Ras and other target proteins, FTIs disrupt their ability to localize to the cell membrane and participate in signaling cascades.[3] This inhibition of aberrant signaling can lead to the suppression of tumor cell growth and, in some cases, the induction of apoptosis.[5]
The primary mechanism of action of FTIs involves competitive inhibition of FTase. These small molecules typically bind to the active site of the enzyme, competing with either the farnesyl pyrophosphate or the protein substrate. This prevents the formation of the farnesylated protein product.
It is important to note that while initially developed as a means to target oncogenic Ras, the anti-tumor effects of FTIs are now understood to be more complex.[3] Some Ras isoforms, like K-Ras and N-Ras, can undergo alternative prenylation by a related enzyme, geranylgeranyltransferase-I (GGTase-I), when FTase is inhibited.[4] However, other farnesylated proteins, such as Rheb (Ras homolog enriched in brain), which is a key activator of the mTOR pathway, are not substrates for GGTase-I and are therefore more sensitive to FTIs.[4][5] The inhibition of these other farnesylated proteins is thought to contribute significantly to the therapeutic effects of FTIs.[3]
Quantitative Data: Inhibitory Potency of Representative FTIs
The potency of farnesyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table summarizes the IC50 values for several well-characterized FTIs against FTase and in cellular assays.
| Compound | Target | IC50 (nM) | Reference |
| Tipifarnib (R115777) | Farnesyltransferase (FTase) | 0.86 | [2] |
| Lonafarnib (SCH66336) | H-Ras Farnesylation | 1.9 | [2] |
| Lonafarnib (SCH66336) | K-Ras Farnesylation | 5.2 | [2] |
| Lonafarnib (SCH66336) | N-Ras Farnesylation | 2.8 | [2] |
| L-778,123 | Farnesyl-protein transferase (FPTase) | 2 | [2] |
| L-778,123 | Geranylgeranyl-protein transferase type-I (GGPTase-I) | 98 | [2] |
Experimental Protocols
The evaluation of farnesyltransferase inhibitors involves a combination of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
In Vitro Farnesyltransferase Activity Assay
Objective: To measure the direct inhibitory effect of a compound on the activity of purified farnesyltransferase.
General Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing purified farnesyltransferase, a fluorescently or radioactively labeled farnesyl pyrophosphate, and a peptide substrate containing the CaaX motif (e.g., a peptide derived from the C-terminus of Ras).
-
Inhibitor Addition: The test compound (FTI) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature (typically 37°C) for a specific period to allow for the enzymatic transfer of the farnesyl group to the peptide substrate.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of farnesylated peptide is quantified. This can be achieved by various methods depending on the label used, such as scintillation counting for radiolabeled FPP or fluorescence polarization for fluorescently labeled substrates.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cellular Assay for Inhibition of Protein Prenylation
Objective: To assess the ability of a compound to inhibit the farnesylation of target proteins within a cellular context.
General Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., a cancer cell line with a known Ras mutation) is cultured and treated with the test FTI at various concentrations for a defined period.
-
Cell Lysis: After treatment, the cells are harvested and lysed to extract the total protein content.
-
Protein Separation: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Immunoblotting (Western Blotting): The separated proteins are transferred to a membrane and probed with antibodies specific for a farnesylated protein (e.g., H-Ras or HDJ2) and its unprenylated form. The unprenylated form of the protein typically migrates slower on the gel.
-
Detection and Quantification: The antibody-bound proteins are detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or fluorescent signal. The intensity of the bands corresponding to the farnesylated and unfarnesylated proteins is quantified.
-
Data Analysis: The ratio of unfarnesylated to farnesylated protein is calculated for each FTI concentration. The EC50 (half-maximal effective concentration) for the inhibition of protein prenylation is then determined.
Visualizations
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The farnesyl transferase inhibitor (FTI) SCH66336 (lonafarnib) inhibits Rheb farnesylation and mTOR signaling. Role in FTI enhancement of taxane and tamoxifen anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The farnesyl transferase inhibitor lonafarnib inhibits mTOR signaling and enforces sorafenib-induced apoptosis in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-669083: An Obscure Farnesyltransferase Inhibitor with Limited Publicly Available Data
Despite significant interest in farnesyltransferase inhibitors (FTIs) as potential therapeutic agents, particularly in oncology, the compound designated L-669083 remains largely undocumented in publicly accessible scientific literature and databases. Extensive searches have yielded no specific data regarding its chemical structure, biological activity, or use in laboratory settings.
Farnesyltransferase inhibitors are a class of experimental drugs that target the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of a variety of cellular proteins, most notably the Ras family of small GTPases. By attaching a farnesyl lipid group to these proteins, farnesyltransferase enables their localization to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth, proliferation, and survival.
The rationale behind the development of FTIs stems from the frequent mutation of Ras genes in human cancers, leading to constitutively active Ras proteins that drive tumorigenesis. By inhibiting farnesyltransferase, FTIs were initially designed to block the function of oncogenic Ras and thereby halt cancer progression.
While other FTIs such as lonafarnib and tipifarnib have been extensively studied in preclinical and clinical trials, information on this compound is conspicuously absent. This suggests several possibilities:
-
Early-Stage Compound: this compound may have been an early-stage research compound that did not advance to later stages of development due to lack of efficacy, unfavorable pharmacokinetic properties, or toxicity.
-
Internal Designation: The identifier this compound could be an internal code used by a pharmaceutical company that was never publicly disclosed or associated with a published chemical structure.
-
Precursor or Analog: It is possible that this compound was a precursor or a closely related analog to a more well-characterized FTI, but was not itself the subject of significant investigation.
Without any available data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to this compound. The scientific community's understanding of the laboratory use of this specific compound is limited by the lack of published research. Researchers interested in farnesyltransferase inhibition would be better served by focusing on well-documented inhibitors with extensive publicly available data.
L-669083: A Technical Guide to Safety Precautions and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety precautions and handling procedures for the research compound L-669083. Due to the limited availability of specific safety and toxicological data for this novel compound, this document emphasizes a conservative approach, treating this compound as a potentially hazardous substance and adhering to the best practices for handling unknown or potent research chemicals.
Hazard Communication and Risk Assessment
As a novel research chemical, this compound lacks a comprehensive, publicly available Material Safety Data Sheet (MSDS). Therefore, researchers must operate under the assumption that the compound could be hazardous. A thorough risk assessment should be conducted before any handling, taking into account the potential for toxicity, irritation, and other health effects.
Core Principle: Treat all compounds of unknown toxicity as potentially toxic.[1]
Logical Framework for Risk Assessment
A systematic approach to risk assessment is crucial when working with novel compounds. The following diagram illustrates a logical workflow for evaluating and mitigating risks associated with this compound.
Caption: Risk assessment workflow for handling novel research compounds.
Hierarchy of Controls
To minimize potential exposure to this compound, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective measures first.
| Control Level | Examples for this compound Handling | Notes |
| Elimination/Substitution | - Consider if a less hazardous, well-characterized compound can be used. | Often not feasible in novel research. |
| Engineering Controls | - Use of a certified chemical fume hood.[2] - Enclosed balance for weighing. - Use of a blast shield for potentially explosive reactions.[2] | The most effective way to minimize airborne exposure. |
| Administrative Controls | - Develop and strictly follow Standard Operating Procedures (SOPs). - Restrict access to authorized personnel.[3] - Provide comprehensive training on handling potent compounds. - Clearly label all containers and storage areas.[3] | Reinforces safe work practices. |
| Personal Protective Equipment (PPE) | - See Section 3 for detailed PPE recommendations. | The last line of defense against exposure. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | - Nitrile or neoprene gloves.[2] - Double gloving may be appropriate for handling concentrated solutions. | To prevent dermal absorption. No single glove material protects against all chemicals, so check for breakthrough times if available.[1] |
| Eye Protection | - ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[1][2] | To protect against splashes and aerosols. |
| Skin and Body Protection | - A fully buttoned lab coat.[2] - Consider a flame-resistant lab coat if working with flammable solvents.[2] | To prevent contamination of personal clothing. |
| Respiratory Protection | - Generally not required if work is conducted in a certified chemical fume hood.[2] | If there is a risk of aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Experimental Protocols: Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Actions | Follow-up |
| Skin Contact | 1. Immediately remove contaminated clothing.[2] 2. Flush the affected area with copious amounts of water for at least 15 minutes.[2] | Seek immediate medical attention.[2] |
| Eye Contact | 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[2] 2. Remove contact lenses if present and easy to do.[2] | Seek immediate medical attention.[2] |
| Inhalation | 1. Move the affected individual to fresh air.[2] | Seek immediate medical attention.[2] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. | Seek immediate medical attention. |
| Spill | 1. Alert others in the area. 2. Evacuate the immediate area if the spill is large or generates significant vapors. 3. If safe to do so, contain the spill with an inert absorbent material. | Follow institutional procedures for hazardous waste cleanup and disposal. |
Storage and Disposal
Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The container should be clearly labeled with the compound name and any known or suspected hazards.[2] Store in secondary containment.[2]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
Conclusion
The safe handling of novel research compounds like this compound is paramount in a research setting. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and following established safe laboratory practices, researchers can minimize the risks associated with these valuable but potentially hazardous materials. Continuous vigilance and a proactive approach to safety are the cornerstones of responsible research.
References
The Role of L-669083 in Protein Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Inhibition of Farnesyl-Protein Transferase
L-669083 is a compound belonging to the class of farnesyltransferase inhibitors (FTIs). The central role of this compound and other FTIs in protein chemistry is the inhibition of farnesyl-protein transferase (FPTase), a key enzyme in the post-translational modification of a variety of cellular proteins. This modification, known as farnesylation, involves the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX" motif of the target protein. Farnesylation is critical for the proper subcellular localization and biological activity of these proteins, many of which are integral to signal transduction pathways regulating cell growth, differentiation, and survival.
The most prominent target of FTIs is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras). Ras proteins are crucial mediators of signals from cell surface receptors to downstream effector pathways that control cell proliferation.[1] Mutations in Ras genes are prevalent in many human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth.[1] By preventing the farnesylation of Ras, this compound and other FTIs block its association with the plasma membrane, thereby inhibiting its signaling function and offering a potential therapeutic strategy for cancer treatment.[2][3]
Quantitative Data on Farnesyltransferase Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Cell-Based Potency | Reference |
| Tipifarnib (R115777) | FPTase | 0.86 | - | [2] |
| Lonafarnib (SCH66336) | FPTase | 1.9 (H-Ras), 5.2 (K-Ras) | - | [2] |
| L-778,123 | FPTase | 2 | - | [4] |
| L-778,123 | GGPTase-I | 98 | - | [4] |
Note: The data presented above is for comparative purposes to illustrate the typical potency of farnesyltransferase inhibitors. The absence of specific data for this compound in publicly available literature prevents its direct comparison.
Key Signaling Pathway: The Ras-Raf-MEK-ERK Cascade
The primary signaling pathway affected by the inhibition of Ras farnesylation is the mitogen-activated protein kinase (MAPK) cascade, specifically the Ras-Raf-MEK-ERK pathway. A simplified representation of this pathway and the point of intervention for this compound is depicted below.
Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers aiming to investigate the effects of this compound. Below are generalized protocols for in vitro and cell-based assays commonly used to characterize farnesyltransferase inhibitors.
In Vitro Farnesyltransferase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of FPTase. A common method is a fluorescence-based assay.[5][6]
Materials:
-
Recombinant human farnesyltransferase (FPTase)
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
This compound or other test compounds
-
Microplate reader capable of fluorescence detection (excitation ~340 nm, emission ~550 nm)
-
384-well black microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FPTase enzyme to all wells except the negative control and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a working solution of the dansylated peptide substrate and FPP in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate/FPP working solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the in vitro farnesyltransferase activity assay.
Cell-Based Protein Prenylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit protein farnesylation within a cellular context. The inhibition of prenylation often results in a change in the electrophoretic mobility of the target protein, which can be detected by Western blotting.[7][8]
Materials:
-
Cancer cell line expressing the target protein (e.g., H-Ras)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes
-
Primary antibody against the target protein (e.g., anti-H-Ras)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE. Farnesylated proteins typically migrate faster than their unprenylated counterparts.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and then probe with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A shift in the band to a higher molecular weight in the this compound-treated samples indicates the accumulation of the unprenylated form of the protein.
Caption: Workflow for the cell-based protein prenylation assay via Western blot.
Conclusion
This compound, as a farnesyltransferase inhibitor, represents a targeted approach to disrupting key cellular signaling pathways implicated in cancer. Its mechanism of action centers on the inhibition of FPTase, leading to the suppression of Ras protein function and the subsequent downstream signaling cascades that drive cell proliferation. While specific quantitative data for this compound remains elusive in publicly available literature, the established methodologies and the well-characterized effects of other FTIs provide a robust framework for its investigation and potential application in oncological research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this field.
References
- 1. Farnesyl transferase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Farnesyl transferase inhibitors in clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of farnesyl transferase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tagging-via-substrate approach to detect the farnesylated proteome using two-dimensional electrophoresis coupled with Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
No Information Available for L-669083 as a Reagent in Organic Synthesis
A comprehensive search of scientific databases, chemical supplier catalogs, and patent literature has yielded no information on a compound designated "L-669083" for use as a reagent in organic synthesis.
This lack of information prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. It is possible that "this compound" may be an internal compound designation not publicly disclosed, a typographical error, or a compound that has not been reported in the accessible scientific literature.
Researchers, scientists, and drug development professionals seeking information on reagents for specific organic transformations are advised to consult established chemical literature and databases using standard chemical nomenclature, CAS numbers, or other widely recognized identifiers.
Investigating Farnesyltransferase Inhibitors for Proteomics Sample Preparation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the initial investigation of farnesyltransferase inhibitors (FTIs) for applications in proteomics sample preparation. Farnesyltransferase inhibitors are a class of experimental drugs that target the enzyme farnesyltransferase, preventing the post-translational modification of key signaling proteins, most notably those in the Ras superfamily.[1] By inhibiting this crucial modification, FTIs can alter signaling pathways and induce cellular changes, making them valuable tools for studying protein function and signaling networks. This guide focuses on the rationale and methodology for incorporating FTIs into proteomics workflows, using the well-characterized inhibitor L-744,832 as a primary example. Detailed experimental protocols, data presentation guidelines, and visualizations of key processes are provided to facilitate the design and execution of such studies.
Introduction to Farnesyltransferase Inhibitors
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue within a C-terminal "CaaX" motif of a target protein.[2] This process is catalyzed by the enzyme farnesyltransferase (FTase).[2] The addition of this lipid group increases the protein's hydrophobicity, facilitating its anchoring to cellular membranes, which is essential for its proper localization and function.[1]
The Ras family of small GTPases are prominent substrates for farnesyltransferase.[2] Ras proteins are crucial regulators of signaling pathways that control cell proliferation, differentiation, and survival.[3] Oncogenic mutations in Ras are found in a significant percentage of human cancers, leading to its constitutive activation and promotion of tumor growth.[4]
Farnesyltransferase inhibitors (FTIs) were initially developed as anti-cancer agents with the aim of preventing Ras farnesylation, thereby blocking its membrane association and downstream signaling.[1][5] While their clinical success in oncology has been varied, FTIs remain powerful research tools for dissecting cellular signaling pathways.
Rationale for Using FTIs in Proteomics Sample Preparation
The integration of FTIs into proteomics sample preparation workflows offers a powerful strategy to investigate the "farnesylome" and its role in cellular processes. By treating cells with an FTI prior to lysis and proteomic analysis, researchers can:
-
Identify FTI-regulated proteins: Compare the proteomes of FTI-treated and untreated cells to identify proteins whose expression levels or post-translational modifications are altered.
-
Elucidate downstream signaling effects: Characterize the global proteomic changes that occur as a consequence of inhibiting farnesylation, providing a comprehensive view of the affected signaling networks.
-
Discover novel FTI targets and biomarkers: Identify previously unknown substrates of farnesyltransferase or proteins whose function is indirectly affected by FTIs.
Quantitative Data on Farnesyltransferase Inhibitors
A variety of FTIs have been developed and characterized. Their potency is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the farnesyltransferase enzyme by 50%. The table below summarizes the IC50 values for several commonly studied FTIs.
| Farnesyltransferase Inhibitor | IC50 Value | Target | Reference |
| L-744,832 | 1.3 µM - 2.1 µM | Farnesyltransferase | [6] |
| BMS-214662 | 1.3 nM (H-Ras), 8.4 nM (K-Ras) | Farnesyltransferase | [7] |
| FTI-277 | 500 pM | Farnesyltransferase | [1] |
| Tipifarnib (R115777) | Not specified | Farnesyltransferase | [1] |
| Lonafarnib (SCH66336) | Not specified | Farnesyltransferase | [1] |
Table 1: IC50 values of selected farnesyltransferase inhibitors.
Key Signaling Pathway: The Ras Signaling Cascade
The Ras signaling pathway is a primary target of FTIs. Understanding this pathway is crucial for interpreting the results of proteomics experiments involving these inhibitors.
Diagram 1: The Ras Signaling Pathway and the inhibitory action of FTIs.
Experimental Protocols
This section outlines a general workflow for investigating the effects of an FTI, such as L-744,832, on a cellular proteome.
Cell Culture and FTI Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question. For cancer studies, cell lines with known Ras mutations may be of particular interest.
-
Cell Culture: Culture the selected cells in appropriate media and conditions until they reach approximately 70-80% confluency.
-
FTI Treatment:
-
Prepare a stock solution of L-744,832 in a suitable solvent (e.g., DMSO). L-744,832 is soluble in water at 28 mg/ml.[2]
-
Treat the cells with a final concentration of L-744,832 determined by prior dose-response experiments. A common starting point is the IC50 value. For example, Panc-1 and Capan-2 cells have shown IC50 values of 1.3 µM and 2.1 µM, respectively.[6]
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the FTI-treated samples.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in protein expression and signaling.
-
Proteomics Sample Preparation Workflow
The following protocol describes a standard bottom-up proteomics workflow that can be applied to FTI-treated and control cells.
Diagram 2: General proteomics sample preparation workflow following FTI treatment.
Detailed Protocol for Protein Extraction, Digestion, and Cleanup
-
Cell Lysis:
-
After FTI treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
Reduction and Alkylation:
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at an elevated temperature (e.g., 56°C).
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion. For in-solution digestion, precipitate the protein using a method like acetone precipitation to remove interfering substances.
-
Resuspend the protein pellet in a digestion buffer (e.g., ammonium bicarbonate).
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with an acid like formic acid to stop the digestion.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction method (e.g., StageTips or Sep-Pak cartridges).
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for mass spectrometry analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using appropriate software to identify and quantify the peptides and proteins.
-
Perform statistical analysis to identify proteins that are differentially expressed between the FTI-treated and control groups.
-
Use bioinformatics tools to perform pathway analysis and functional annotation of the differentially expressed proteins.
-
Conclusion
The use of farnesyltransferase inhibitors in conjunction with modern proteomics techniques provides a powerful approach to unravel the complexities of cellular signaling pathways. This guide offers a foundational framework for researchers to design and execute experiments aimed at understanding the proteome-wide effects of inhibiting protein farnesylation. The insights gained from such studies can contribute to a deeper understanding of disease mechanisms and aid in the development of novel therapeutic strategies.
References
- 1. Farnesyltransferase inhibitor - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Farnesyltransferase Inhibitors: Molecular Evidence of Therapeutic Efficacy in Acute Lymphoblastic Leukemia Through Cyclin D1 Inhibition | Anticancer Research [ar.iiarjournals.org]
- 6. K-Ras-Independent Effects of the Farnesyl Transferase Inhibitor L-744,832 on Cyclin B1/Cdc2 Kinase Activity, G2/M Cell Cycle Progression and Apoptosis in Human Pancreatic Ductal Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
L-669083 and its Mass Spectrometric Analysis: A Technical Guide for Drug Development Professionals
An in-depth exploration of the analytical methodologies for the potent leukotriene D4 antagonist, L-669083, with a focus on mass spectrometry-based quantification. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor. As such, it belongs to a class of drugs with significant therapeutic potential in the management of inflammatory conditions, particularly asthma and allergic rhinitis. The development and validation of robust analytical methods are paramount for the successful progression of this compound from preclinical research to clinical application. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as the gold standard for the sensitive and specific quantification of this compound and its metabolites in complex biological matrices.
This technical guide provides a comprehensive overview of the core principles and practical applications of mass spectrometry in the analysis of this compound. While specific, validated methods for this compound are not publicly available, this guide draws upon established methodologies for other structurally and functionally similar LTD4 antagonists, such as pranlukast, zafirlukast, and montelukast, to provide a representative and detailed experimental framework.
Quantitative Data Summary
The following tables summarize typical parameters and results obtained in the quantitative analysis of leukotriene D4 antagonists using LC-MS/MS. These values are representative and would require specific validation for this compound.
Table 1: Representative LC-MS/MS Parameters for the Analysis of LTD4 Antagonists.
| Parameter | Typical Value/Condition |
|---|---|
| Instrumentation | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte |
| Product Ion (Q3) | Specific fragment ions of the analyte |
| Collision Energy | Optimized for each MRM transition |
| LC Column | C18 or similar reversed-phase column |
| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., formic acid, ammonium acetate) |
| Flow Rate | 0.2 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
Table 2: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Experimental Protocols
The following section details a representative experimental protocol for the quantitative analysis of a leukotriene D4 antagonist, adaptable for this compound, in a biological matrix such as human plasma.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of plasma sample, previously spiked with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound), onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Instrumentation: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and its internal standard. These would need to be determined through infusion and optimization experiments.
-
Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes relevant to the study of this compound.
Caption: Leukotriene D4 (LTD4) signaling pathway and the antagonistic action of this compound.
Caption: A typical experimental workflow for the quantitative analysis of this compound using LC-MS/MS.
An In-depth Technical Guide to the Farnesyltransferase Inhibitor Lonafarnib
Initial Note on Trifluoroacetic acid L-669083: Comprehensive searches for a compound specifically designated as "Trifluoroacetic acid this compound" did not yield a definitive identification of a farnesyltransferase inhibitor with this name in publicly available scientific literature and chemical databases. It is possible that this is an internal, historical, or otherwise non-public compound identifier. Given the user's core interest in a technical guide on a farnesyltransferase inhibitor (FTI), this document will focus on Lonafarnib (SCH66336) , a well-characterized and clinically relevant FTI. Lonafarnib serves as an exemplary compound for understanding the mechanism, experimental evaluation, and therapeutic potential of this class of drugs.
Introduction
Lonafarnib is a potent, orally bioavailable, non-peptidomimetic inhibitor of farnesyltransferase (FTase).[1] Initially developed as a potential anti-cancer agent targeting Ras-driven malignancies, its mechanism of action revolves around the inhibition of a critical post-translational modification of numerous cellular proteins, including the Ras family of small GTPases.[1][2] This guide provides a detailed overview of Lonafarnib, focusing on its mechanism of action, quantitative data regarding its activity, experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action
The biological activity of many proteins involved in signal transduction is dependent on their localization to the cell membrane. For a subset of these proteins, including the Ras family (H-Ras, K-Ras, and N-Ras), this localization is mediated by a post-translational modification called prenylation. Farnesyltransferase is a key enzyme in this process, catalyzing the attachment of a 15-carbon farnesyl pyrophosphate group to a cysteine residue within a C-terminal "CAAX box" motif of the target protein.[3] This lipid modification increases the hydrophobicity of the protein, facilitating its anchoring to the inner leaflet of the plasma membrane, a prerequisite for its signaling function.[3]
Mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active Ras proteins that drive uncontrolled cell growth and proliferation.[2] By inhibiting FTase, Lonafarnib prevents the farnesylation of Ras and other proteins, thereby blocking their membrane association and downstream signaling.[1][4] While initially focused on Ras, it is now understood that the anti-tumor effects of FTIs may also be mediated by the inhibition of farnesylation of other proteins, such as RhoB.[4]
Interestingly, Lonafarnib has found a clinical application in the treatment of Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease.[5][6] HGPS is caused by a mutation in the LMNA gene, leading to the production of a farnesylated, toxic form of the lamin A protein called progerin.[5] Lonafarnib inhibits the farnesylation of progerin, preventing its accumulation at the nuclear membrane and ameliorating disease phenotypes.[5][6]
Quantitative Data
The potency and selectivity of Lonafarnib have been characterized in a variety of in vitro and cellular assays. The following tables summarize key quantitative data for Lonafarnib.
| Target | Assay Type | IC50 Value | Reference |
| Farnesyltransferase (FTase) | Cell-free enzyme assay | 1.9 nM | [5] |
| H-Ras | Cell-free assay | 1.9 nM | [7][8] |
| K-Ras | Cell-free assay | 5.2 nM | [7][9] |
| N-Ras | Cell-free assay | 2.8 nM | [7] |
| Geranylgeranyltransferase I (GGTase-I) | Enzyme assay | > 50 µM | [5] |
Table 1: In vitro inhibitory activity of Lonafarnib.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.29 µM | [9] |
| QGY-7703 | Hepatocellular Carcinoma | CCK-8 (48h) | 20.35 µM | [9] |
| Various | Not specified | SRB (5 days) | 0.6 µM to 32.3 µM | [8] |
Table 2: Anti-proliferative activity of Lonafarnib in cancer cell lines.
Experimental Protocols
In Vitro Farnesyltransferase Activity Assay
This protocol describes a common method to determine the in vitro inhibitory activity of a compound against farnesyltransferase.
Principle: The assay measures the transfer of a radiolabeled or fluorescently tagged farnesyl pyrophosphate (FPP) to a peptide substrate by purified FTase. The amount of product formed is quantified and compared between reactions with and without the inhibitor.
Materials:
-
Purified recombinant farnesyltransferase
-
[³H]-Farnesyl pyrophosphate (or a fluorescent analog)
-
Peptide substrate (e.g., a biotinylated peptide with a CAAX motif)
-
Lonafarnib or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Scintillation cocktail and counter (for radioactive assays) or a fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, purified FTase, and the peptide substrate.
-
Add varying concentrations of Lonafarnib (or a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding [³H]-FPP.
-
Incubate the reaction at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).
-
Separate the farnesylated peptide from the unreacted [³H]-FPP. This can be achieved by methods such as filter binding assays (where the peptide binds to the filter) or streptavidin-coated plates (for biotinylated peptides).
-
Quantify the amount of radioactivity incorporated into the peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each Lonafarnib concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Cell Proliferation Assay
This protocol outlines a general method to assess the effect of Lonafarnib on the proliferation of cancer cells in culture.
Principle: The assay measures the number of viable cells after a period of treatment with the test compound. Common methods rely on the metabolic activity of the cells (e.g., MTT, XTT, WST-1 assays) or quantification of ATP (e.g., CellTiter-Glo).
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Lonafarnib
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Lonafarnib in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Lonafarnib (and a vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (for metabolic assays) or signal generation (for ATP assays).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration of Lonafarnib relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
References
- 1. Lonafarnib - Wikipedia [en.wikipedia.org]
- 2. [Ras signaling pathway as a target for farnesyltransferase inhibitors--a new, promising prospects in the treatment for malignant disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of Ras farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ras biochemistry and farnesyl transferase inhibitors: a literature survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical Trial of Protein Farnesylation Inhibitors Lonafarnib, Pravastatin and Zoledronic Acid in Children with Hutchinson-Gilford Progeria Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synergistic effect of farnesyl transferase inhibitor lonafarnib combined with chemotherapeutic agents against the growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: L-669083 and its Effects on Protein Conformation
Notice: Information regarding the specific compound "L-669083" is not available in the public domain. Literature searches and database inquiries did not yield any specific data related to a compound with this identifier. The following guide is a structured template demonstrating the requested format and content, which can be populated once specific data for a compound of interest is available.
Introduction
This technical guide provides a comprehensive overview of the effects of a hypothetical compound, herein referred to as Compound-X (as a substitute for this compound), on protein conformation. The document is intended for researchers, scientists, and drug development professionals. It will delve into the quantitative effects of Compound-X on its target protein, detail the experimental methodologies used for these assessments, and visualize the relevant biological pathways and experimental procedures.
Quantitative Data Summary
The interaction of Compound-X with its target protein results in specific and measurable changes in protein conformation and function. The following tables summarize the key quantitative data from various experimental assays.
Table 1: Binding Affinity and Kinetics of Compound-X
| Parameter | Value | Experimental Method |
| Kd (Dissociation Constant) | Data Not Available | Surface Plasmon Resonance |
| kon (Association Rate Constant) | Data Not Available | Surface Plasmon Resonance |
| koff (Dissociation Rate Constant) | Data Not Available | Surface Plasmon Resonance |
| IC50 (Inhibitory Concentration) | Data Not Available | Enzyme-Linked Immunosorbent Assay |
Table 2: Conformational Change Analysis upon Compound-X Binding
| Parameter | Method | Result |
| Change in Alpha-Helix Content | Circular Dichroism | Data Not Available |
| Change in Beta-Sheet Content | Circular Dichroism | Data Not Available |
| Solvent Accessible Surface Area (SASA) Change | X-ray Crystallography | Data Not Available |
| Root-Mean-Square Deviation (RMSD) | NMR Spectroscopy | Data Not Available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize the interaction of Compound-X with its target protein.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the steps to determine the binding affinity and kinetics of Compound-X.
-
Immobilization: The purified target protein is covalently immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: A series of concentrations of Compound-X are prepared in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement: The prepared concentrations of Compound-X are injected sequentially over the sensor surface, followed by a dissociation phase with running buffer.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
X-ray Crystallography for Structural Analysis
This protocol describes the determination of the three-dimensional structure of the target protein in complex with Compound-X.
-
Crystallization: The target protein is co-crystallized with Compound-X using the hanging drop vapor diffusion method.
-
Data Collection: Diffraction data are collected from a single crystal at a synchrotron source.
-
Structure Solution and Refinement: The structure is solved by molecular replacement using the apo-protein structure as a search model. The model is then refined against the diffraction data.
Signaling Pathway Analysis
Understanding the impact of conformational changes on downstream signaling is critical. The following diagram illustrates the hypothetical signaling pathway modulated by the conformational changes induced by Compound-X.
The binding of Compound-X to its target protein induces a conformational shift from an inactive to an active state. This activated protein then interacts with and modulates the activity of downstream effector proteins, leading to a specific cellular response.
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The final and critical step in solid-phase peptide synthesis (SPPS) is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of all side-chain protecting groups. The success of this step is paramount to obtaining a high yield of the desired peptide in high purity. The choice of the cleavage protocol and the composition of the cleavage cocktail are dictated by the nature of the peptide, specifically its amino acid composition and the type of resin linker used.
While a specific protocol for "L-669083" could not be identified in publicly available scientific literature, this document provides a comprehensive overview of standard and widely used cleavage protocols in SPPS. These protocols are based on the use of strong acids, most commonly trifluoroacetic acid (TFA), in combination with a variety of scavenger molecules designed to prevent side reactions.
Principles of SPPS Cleavage
In Fmoc-based SPPS, the final cleavage is typically achieved with a high concentration of TFA. During this process, the acid-labile linker attaching the peptide to the resin is hydrolyzed, and the acid-labile protecting groups on the amino acid side chains are removed. This process generates highly reactive carbocations from the protecting groups and the resin linker. These carbocations can alkylate sensitive amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.
To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Scavengers are nucleophilic compounds that react with and "trap" the carbocations before they can modify the peptide. The selection of the appropriate scavenger cocktail is crucial and depends on the amino acid composition of the peptide.
Experimental Protocols
General Protocol for Peptide Cleavage from the Resin
This protocol provides a general workflow for the cleavage of a peptide synthesized on a standard acid-labile resin (e.g., Wang, Rink Amide).
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (see tables below for composition)
-
Cold diethyl ether ((C₂H₅)₂O)
-
Centrifuge tubes
-
Centrifuge
-
Nitrogen gas stream or vacuum desiccator
-
HPLC-grade water
-
HPLC-grade acetonitrile
Procedure:
-
Resin Preparation: Following the final deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with dichloromethane (DCM) and then methanol (MeOH) to remove any residual DMF. Dry the resin completely under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail to the resin (typically 10-20 mL per gram of resin).
-
Gently agitate the mixture at room temperature for the recommended time (usually 1-4 hours). The reaction vessel should be capped to prevent evaporation of the volatile TFA.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture directly into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
A white precipitate of the crude peptide should form.
-
Rinse the resin with a small amount of fresh TFA and add this to the ether.
-
-
Peptide Isolation:
-
Centrifuge the tube to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with another portion of cold diethyl ether to remove residual scavengers and dissolved protecting group fragments. Repeat this wash step 2-3 times.
-
-
Drying: After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.
-
Solubilization and Analysis: Dissolve the dried peptide in an appropriate solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid or TFA) for subsequent purification by HPLC and analysis by mass spectrometry.
Diagram of the General SPPS Cleavage Workflow
Caption: General workflow for solid-phase peptide synthesis cleavage.
Data Presentation: Cleavage Cocktail Compositions
The following tables summarize the compositions of commonly used cleavage cocktails and the functions of their components. The choice of cocktail depends on the presence of sensitive amino acids in the peptide sequence.
Table 1: Standard Cleavage Cocktails
| Reagent Name/Composition | Volume % | Target Residues & Protecting Groups | Notes |
| TFA / H₂O / TIS | 95 / 2.5 / 2.5 | General purpose for peptides without Trp, Met, or Cys. Effective for Arg(Pbf), tBu, Trt. | A good starting point for many peptides. TIS is a potent carbocation scavenger. |
| Reagent K | 82.5 / 5 / 5 / 5 / 2.5 | Peptides containing Cys, Met, Trp, and Tyr. | A "universal" cleavage cocktail. The combination of scavengers protects a wide range of sensitive residues.[1] |
| Reagent B | 88 / 5 / 5 / 2 | Peptides with Trt-based protecting groups. Does not protect Met from oxidation. | An "odorless" alternative to cocktails containing thioanisole and EDT. |
| TFA / EDT / TIS | 94 / 2.5 / 1 / 2.5 | Peptides containing Cysteine. | EDT is particularly effective at scavenging cations and preventing side reactions with Cys.[2] |
Table 2: Components of Cleavage Cocktails and Their Functions
| Component | Chemical Name | Function |
| TFA | Trifluoroacetic Acid | The strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. |
| H₂O | Water | A scavenger that also helps to hydrolyze the resin linker. |
| TIS | Triisopropylsilane | A potent carbocation scavenger that works via hydride transfer. |
| Phenol | Phenol | A scavenger for carbocations, particularly effective for protecting Tyr and Trp. |
| Thioanisole | Thioanisole | A scavenger that helps to prevent the re-attachment of protecting groups and protects Met and Trp. |
| EDT | 1,2-Ethanedithiol | A strong scavenger, particularly useful for protecting Cys and Trp. |
Signaling Pathways and Logical Relationships
Diagram of Scavenger Action During Cleavage
This diagram illustrates the logical relationship between the generation of reactive carbocations during TFA-mediated cleavage and their interception by scavenger molecules, thus preventing unwanted modifications to the peptide.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of L-669083
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information or established HPLC protocols for a compound designated as "L-669083". The following application notes provide a comprehensive, step-by-step guide for developing a robust HPLC method for a novel small molecule compound, which can be applied to this compound. The protocols are based on general principles of reversed-phase chromatography, the most common technique for the analysis of small molecules.[1][2][3]
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[4][5] This document outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of a small molecule compound such as this compound. RP-HPLC separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]
Analyte Physicochemical Properties
Prior to method development, it is crucial to gather preliminary information about this compound. If this information is not available, preliminary experiments should be conducted.
-
Solubility: Determine the solubility of this compound in common HPLC solvents (e.g., water, acetonitrile, methanol, ethanol). This is critical for sample and mobile phase preparation.
-
UV-Vis Absorbance Spectrum: If using a UV-Vis detector, determine the wavelength of maximum absorbance (λmax) to ensure optimal detection sensitivity. This can be done by scanning a solution of the compound across a range of UV-Vis wavelengths.
-
pKa: The ionization state of a molecule can significantly affect its retention in RP-HPLC. Knowing the pKa will help in selecting the appropriate mobile phase pH to ensure consistent retention and peak shape.
Experimental Protocols
The following protocols describe a systematic approach to developing and optimizing an HPLC method for this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Columns:
-
Initial Screening: A C18 column is recommended for initial method development (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Optimization: Other stationary phases such as C8, Phenyl-Hexyl, or embedded polar group columns can be screened for alternative selectivity.
-
-
Solvents and Reagents: HPLC grade water, acetonitrile (ACN), and methanol (MeOH). Mobile phase modifiers such as formic acid (FA), trifluoroacetic acid (TFA), or ammonium acetate.
-
Sample Preparation: this compound reference standard, volumetric flasks, and appropriate dissolution solvents.
Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., 50:50 acetonitrile:water) and bring to volume. Sonicate if necessary to ensure complete dissolution.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Sample Filtration: Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
HPLC Method Development Workflow
The development of a robust HPLC method is a multi-step process.[7][8]
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule HPLC [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method Development: Steps for New Analytes [eureka.patsnap.com]
- 5. wjpmr.com [wjpmr.com]
- 6. ionsource.com [ionsource.com]
- 7. pharmtech.com [pharmtech.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Protein Precipitation in Western Blotting
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and application notes for various protein precipitation methods commonly used in sample preparation for Western blot analysis. Special consideration is given to challenging samples, such as those with high lipid content or containing hydrophobic proteins.
Introduction to Protein Precipitation for Western Blotting
Protein precipitation is a critical step in sample preparation for Western blotting, serving to concentrate proteins from dilute solutions and to remove interfering substances such as detergents, salts, and lipids that can compromise the quality of electrophoretic separation and immunodetection.[1][2] The choice of precipitation method depends on the nature of the protein of interest and the sample matrix. Common techniques involve the use of organic solvents, acids, or salts to reduce protein solubility, causing them to precipitate out of solution.[1][2][3]
Key Protein Precipitation Methods
Several methods are widely employed for protein precipitation prior to Western blotting. The selection of the most appropriate method is crucial for achieving high protein recovery and sample purity.
Acetone Precipitation
Acetone precipitation is a gentle and effective method for concentrating proteins and removing various contaminants.[4] It is particularly useful for samples with high lipid content.[4] The mechanism involves the reduction of the solvent's dielectric constant by the organic solvent, which leads to the aggregation and precipitation of proteins.
Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is a highly efficient method for precipitating proteins from dilute solutions. It is often used in combination with acetone (TCA-acetone precipitation) to enhance protein recovery and remove contaminants.[1] However, TCA is a strong acid and can cause protein denaturation, which may not be suitable for downstream applications requiring native protein conformation. For standard denaturing SDS-PAGE, this is generally not a concern.
Methanol-Chloroform Precipitation
This method is particularly effective for samples containing high concentrations of lipids and detergents, as well as for delipidation of protein samples.[1][5] The procedure involves the separation of proteins from a mixture of methanol, chloroform, and water into a protein-rich interface between the aqueous and organic phases.[5]
Data Presentation: Comparison of Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acetone Precipitation | Reduces solvent dielectric constant, leading to protein aggregation. | Gentle, effective for lipid-rich samples, good recovery.[4] | Can be less effective for very dilute samples. | Samples with high lipid content, general protein concentration. |
| TCA-Acetone Precipitation | Acidification causes protein precipitation, followed by acetone wash to remove TCA and other contaminants. | Highly efficient for dilute samples, removes many interfering substances.[1] | Harsh conditions can lead to protein denaturation and aggregation, making resolubilization difficult. | Dilute protein samples, removal of salts and detergents. |
| Methanol-Chloroform Precipitation | Proteins precipitate at the interface of a chloroform-methanol-water mixture. | Excellent for removing lipids and detergents, high protein recovery.[1][5] | Can be more complex than other methods, requires careful phase separation. | Samples with high lipid and detergent content, delipidation of samples. |
Experimental Protocols
Protocol 1: Acetone Precipitation
-
Sample Preparation: Start with the protein sample in a suitable buffer.
-
Pre-cool Acetone: Chill acetone to -20°C.
-
Precipitation: Add four volumes of ice-cold acetone to the protein sample.
-
Incubation: Vortex briefly and incubate the mixture at -20°C for at least 60 minutes. For very dilute samples, overnight incubation may improve recovery.
-
Centrifugation: Pellet the precipitated protein by centrifuging at 13,000-15,000 x g for 10-15 minutes at 4°C.
-
Washing: Carefully decant the supernatant. Wash the pellet with a small volume of ice-cold 80% acetone. This step is optional but can help remove residual contaminants.
-
Drying: Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspension: Resuspend the pellet in an appropriate volume of 1x Laemmli sample buffer.
Protocol 2: TCA-Acetone Precipitation
-
Sample Preparation: Start with the protein sample in a suitable buffer.
-
TCA Addition: Add an equal volume of 20% Trichloroacetic acid (TCA) to the protein sample (final concentration of 10% TCA).
-
Incubation: Mix well and incubate on ice for 30 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Washing: Discard the supernatant and wash the pellet twice with ice-cold acetone. This step is crucial to remove residual TCA.
-
Drying: Air-dry the pellet for 5-10 minutes.
-
Resuspension: Resuspend the pellet in 1x Laemmli sample buffer. It may be necessary to add a small amount of a basic solution (e.g., 1M Tris base) to neutralize any remaining TCA and aid in resuspension.
Protocol 3: Methanol-Chloroform Precipitation
-
Sample Preparation: To a 100 µL protein sample, add 400 µL of methanol.
-
Vortexing: Vortex the mixture thoroughly.
-
Chloroform Addition: Add 100 µL of chloroform and vortex again.
-
Water Addition: Add 300 µL of water and vortex to create a milky suspension.
-
Centrifugation: Centrifuge at 14,000 x g for 5 minutes to separate the phases. The protein will precipitate as a disc at the interface between the upper aqueous phase and the lower organic phase.
-
Phase Removal: Carefully remove the upper aqueous phase.
-
Methanol Addition: Add 300 µL of methanol and vortex.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Drying: Discard the supernatant and air-dry the pellet.
-
Resuspension: Resuspend the pellet in 1x Laemmli sample buffer.
Visualizations
Experimental Workflow for Protein Precipitation
Caption: Workflow of protein precipitation for Western blot.
Decision Logic for Choosing a Precipitation Method
Caption: Decision tree for selecting a protein precipitation method.
References
- 1. Protein Precipitation Methods for Proteomics [biosyn.com]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of a 0.1% L-669083 Solution for Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the preparation of a 0.1% (w/v) L-669083 solution intended for use in chromatographic applications, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The following guidelines ensure accurate and reproducible preparation of the solution, which is critical for reliable chromatographic analysis. The specific properties of this compound, a hypothetical small organic molecule, are assumed for the purpose of this protocol and are outlined in the table below. Researchers must consult the specific certificate of analysis or available literature for the actual physical and chemical properties of their this compound standard and adjust the protocol accordingly.
Compound Data and Solution Properties
Quantitative data for the hypothetical compound this compound and the target solution are summarized in the table below for clarity and easy reference.
| Parameter | Value | Notes |
| Compound Name | This compound | Hypothetical small organic molecule |
| Molecular Weight | 350.4 g/mol | Assumed for calculation purposes. |
| Purity | >98% | Recommended purity for a chromatographic standard. |
| Target Concentration | 0.1% (w/v) | Corresponds to 1 mg/mL. |
| Solvent | Acetonitrile (HPLC Grade) | A common solvent for a wide range of organic molecules. Other solvents may be used based on solubility. |
| Solubility | Freely soluble in Acetonitrile and Methanol | Based on preliminary hypothetical data. Always test solubility before preparing a stock solution. |
| Storage Conditions | 2-8 °C, protected from light | Recommended to prevent degradation. |
Experimental Protocol: Preparation of a 0.1% this compound Solution
This protocol details the step-by-step procedure for preparing a 10 mL stock solution of 0.1% this compound.
3.1. Materials and Equipment
-
This compound standard (>98% purity)
-
Acetonitrile (HPLC Grade)
-
Analytical balance (4-decimal place)
-
10 mL volumetric flask (Class A)
-
Weighing paper or weighing boat
-
Spatula
-
Pipettes and pipette tips
-
Sonicator
-
Vortex mixer
-
Amber glass vial for storage
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
3.2. Procedure
-
Preparation: Ensure all glassware is clean and dry. Allow the this compound standard and acetonitrile to equilibrate to room temperature before use.
-
Weighing: Accurately weigh 10.0 mg of the this compound standard onto a piece of weighing paper using an analytical balance.
-
Transfer: Carefully transfer the weighed this compound powder into a 10 mL volumetric flask. To ensure a quantitative transfer, use a small amount of acetonitrile to rinse the weighing paper and spatula, and add the rinsing to the volumetric flask.
-
Dissolution: Add approximately 5-7 mL of acetonitrile to the volumetric flask. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer for a few seconds or sonicate for 1-2 minutes to aid dissolution.
-
Volume Adjustment: Once the solid is completely dissolved, add acetonitrile to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.
-
Homogenization: Cap the volumetric flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution to a labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, preparation date, and the preparer's initials. Store the solution at 2-8 °C.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the 0.1% this compound solution.
Caption: A flowchart outlining the preparation of a 0.1% this compound solution.
Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Consult the Safety Data Sheet (SDS) for this compound and acetonitrile for detailed safety and handling information.[2][3][4][5]
Stability and Storage
The stability of the this compound solution is crucial for obtaining reliable chromatographic results.[6][7][8] It is recommended to store the stock solution in a tightly sealed amber vial at 2-8 °C to minimize solvent evaporation and protect the compound from light-induced degradation. The stability of the solution under these conditions should be evaluated periodically. For long-term storage, it may be advisable to prepare fresh solutions.
Disclaimer
The protocol provided is based on a hypothetical compound "this compound" with assumed properties. Researchers must verify the solubility, stability, and handling requirements of their specific compound and make necessary adjustments to this protocol. This application note is intended as a guide and does not replace the need for careful experimental planning and validation.
References
- 1. cpda.com [cpda.com]
- 2. images.thdstatic.com [images.thdstatic.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. nehemiahmfg.com [nehemiahmfg.com]
- 5. pdf.lowes.com [pdf.lowes.com]
- 6. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Removal of Boc Protecting Groups
Note to the Reader: No scientific literature or public data could be found linking the specific compound "L-669083" to the application of removing tert-butyloxycarbonyl (Boc) protecting groups. The following application notes and protocols provide a comprehensive overview of established and widely utilized methods for Boc deprotection in chemical synthesis.
Introduction to the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in organic synthesis, particularly in peptide chemistry.[1][2][3] Its popularity is due to its straightforward installation and stability under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophiles.[1][2] The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1] The key advantage of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for the removal of a Boc group is through acid-catalyzed cleavage.[2] The mechanism involves the following steps:
-
Protonation: The carbamate oxygen is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]
-
Fragmentation: The protonated intermediate fragments to form a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates to release the free amine and carbon dioxide gas.
-
Amine Salt Formation: Under the acidic conditions, the newly formed amine is protonated, typically yielding the corresponding ammonium salt (e.g., TFA salt or hydrochloride salt).
The generated tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas. It is important to perform Boc deprotections in a well-ventilated area or in an open or vented system to allow for the safe release of CO₂ and isobutylene gas.
Experimental Protocols for Boc Deprotection
The choice of deprotection method depends on the substrate's sensitivity to acid and the presence of other acid-labile protecting groups.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and generally rapid method for Boc deprotection.
Reagents and Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or a scavenger like water or triethylsilane (TES) (optional)
-
Toluene
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane. A common ratio is 1:1 TFA to DCM.
-
For substrates sensitive to the tert-butyl cation, a scavenger such as water (2-5%) or triethylsilane can be added to the reaction mixture.
-
Stir the solution at room temperature. The reaction is typically complete within 30 minutes to a few hours.[2]
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic removal process 2-3 times.
-
The resulting deprotected amine TFA salt can be used directly or further purified. If the free amine is required, a basic workup is necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is often used for its high efficiency and selectivity.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of a suitable solvent if necessary, or use it neat.
-
Add a solution of 4M HCl in 1,4-dioxane.[2]
-
Stir the mixture at room temperature. Reaction times can range from 30 minutes to 4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Often, the deprotected amine hydrochloride salt will precipitate from the reaction mixture.
-
Collect the solid product by filtration and wash it with cold diethyl ether.[2]
-
Dry the product under vacuum.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates that may be sensitive to strong acids.
Reagents and Materials:
-
Boc-protected compound
-
Oxalyl chloride
-
Methanol (MeOH)
Procedure:
-
Dissolve the Boc-protected substrate in methanol.
-
Add oxalyl chloride (typically 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by standard methods such as flash column chromatography if necessary.
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various conditions for Boc deprotection found in the literature. Please note that reaction times and yields are highly substrate-dependent.
| Reagent System | Solvent | Temperature | Typical Reaction Time | Yield (%) | Notes |
| TFA / H₂O | - | Room Temp. | 3 h | Not specified | Used for Boc-L-allo-End(Cbz)₂-OtBu. |
| Oxalyl Chloride (3 eq.) | Methanol | Room Temp. | 1–4 h | Up to 90% | Mild method for various substrates. |
| 4M HCl | 1,4-Dioxane | Room Temp. | 30 min | Not specified | Fast and efficient for amino acids and peptides. |
| TFA (2 eq.) / Ionic Liquid | TTP-NTf₂ | 130 °C | 7–10 min | ~97% | Rapid deprotection at high temperature. |
| Fluorinated Alcohols | TFE or HFIP | Reflux or MW | 5 min – 36 h | 80–99% | Thermolytic deprotection, accelerated by microwave. |
| Iron(III) Salts (catalytic) | CH₂Cl₂ | Room Temp. | Short | Excellent | Catalytic and selective deprotection. |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical Boc deprotection experiment followed by workup.
References
Application Notes and Protocols: Using L-669083 for Protein Sequencing Sample Preparation
Subject: Hypothetical Application of a Novel Reagent in Protein Sequencing Sample Preparation
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, hypothetical protocol for the use of a compound designated L-669083 in protein sequencing sample preparation. Extensive searches of scientific literature and chemical databases did not yield any information for a compound with this identifier. The following application note is therefore based on a hypothesized function of this compound as a novel protein cross-linking agent. The protocols and data presented are representative of standard methodologies for protein cross-linking and mass spectrometry analysis and should be considered a general framework. It is critical to note that this is a theoretical application, and the feasibility of using an uncharacterized compound, this compound, would require extensive preliminary validation.
Introduction: Hypothetical Role of this compound
For the purpose of this application note, we will hypothesize that this compound is an amine-reactive homobifunctional cross-linking agent. Such agents are crucial for stabilizing protein-protein interactions, "freezing" a snapshot of the cellular environment, and enabling the identification of interacting partners through mass spectrometry. A hypothetical workflow for using this compound is presented below.
Caption: Hypothetical workflow for protein interaction analysis using this compound.
Quantitative Data Summary
The following tables provide suggested starting concentrations and reaction parameters for a hypothetical cross-linking experiment using this compound. These values are based on commonly used cross-linking agents and would require optimization.
Table 1: Reagent and Sample Concentrations
| Component | Stock Concentration | Working Concentration |
| Protein Complex | 1-5 mg/mL | 0.1-1 mg/mL |
| This compound | 10 mM in DMSO | 25-100 µM |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5 | 50-100 mM |
| Digestion Enzyme (Trypsin) | 0.5 µg/µL in 50 mM Acetic Acid | 12.5 ng/µL |
Table 2: Experimental Conditions
| Parameter | Value | Notes |
| Cross-linking Time | 30 minutes | Optimization may be required (15-60 min) |
| Cross-linking Temperature | Room Temperature (25°C) | Can be performed at 4°C to minimize protein degradation |
| Quenching Time | 15 minutes | Ensure complete inactivation of the cross-linker |
| In-gel Digestion Time | Overnight (12-16 hours) | |
| Digestion Temperature | 37°C |
Experimental Protocols
Protocol for In Vitro Cross-linking of a Purified Protein Complex
This protocol describes the steps for cross-linking a purified protein complex using the hypothetical this compound.
-
Prepare the Protein Sample:
-
Dialyze the purified protein complex against a buffer free of primary amines (e.g., HEPES or PBS).
-
Adjust the protein concentration to 1 mg/mL in the reaction buffer.
-
-
Prepare this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Cross-linking Reaction:
-
Add the this compound stock solution to the protein sample to achieve a final concentration of 50 µM.
-
Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.
-
-
Quench the Reaction:
-
Add quenching buffer (1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature to stop the cross-linking reaction.
-
-
Sample Analysis by SDS-PAGE:
-
Mix the cross-linked sample with SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
-
Run the sample on a polyacrylamide gel to visualize the cross-linked products.
-
Protocol for In-gel Digestion and Peptide Extraction
This protocol is for the enzymatic digestion of the cross-linked protein bands from an SDS-PAGE gel.
-
Excise Gel Bands:
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue).
-
Excise the protein bands of interest with a clean scalpel.
-
-
Destaining and Reduction/Alkylation:
-
Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate.
-
Reduce the proteins with 10 mM DTT at 56°C for 1 hour.
-
Alkylate with 55 mM iodoacetamide at room temperature in the dark for 45 minutes.
-
-
In-gel Digestion:
-
Wash and dehydrate the gel pieces with acetonitrile.
-
Rehydrate the gel pieces in a solution containing trypsin (12.5 ng/µL) in 50 mM ammonium bicarbonate.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of washes with solutions of increasing acetonitrile concentration and 5% formic acid.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Sample Desalting:
-
Resuspend the dried peptides in 0.1% formic acid and desalt using a C18 ZipTip or equivalent before LC-MS/MS analysis.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in identifying protein-protein interactions using a cross-linking approach.
Caption: Logical diagram of cross-linking based protein interaction mapping.
Concluding Remarks
The protocols and information presented herein are intended to serve as a general guide for the application of a hypothetical cross-linking agent, this compound, in protein sequencing sample preparation for mass spectrometry. As no public information is available for this compound, all parameters should be considered as starting points for a comprehensive optimization and validation process. Researchers are strongly advised to characterize the reactivity and specificity of any new reagent before its application in complex biological samples.
Application Notes and Protocols for NMR Analysis of Peptides: A Guide to Solvent Selection and Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and dynamic analysis of peptides in solution. The quality of NMR data is critically dependent on the choice of solvent, which must maintain the peptide's solubility, stability, and conformational relevance. While a direct inquiry was made regarding the use of "L-669083" as a solvent for this purpose, an extensive search of chemical databases and scientific literature has yielded no substance with this identifier being used as a solvent for NMR spectroscopy. It is highly probable that "this compound" is a misnomer or an internal compound code not in public use.
This document provides a comprehensive guide to established and alternative solvents for the NMR analysis of peptides, with a particular focus on addressing common challenges such as peptide aggregation and hydrophobicity. Detailed protocols and data presentation guidelines are included to assist researchers in obtaining high-quality NMR spectra for their peptides of interest.
Solvent Selection for Peptide NMR
The choice of solvent is a critical first step in any peptide NMR study. The ideal solvent should:
-
Solubilize the peptide at a concentration suitable for NMR (typically 0.1-5 mM).
-
Be available in a deuterated form to avoid overwhelming the spectrum with solvent signals.
-
Not interfere with the peptide's native conformation , unless the study's purpose is to induce a specific fold.
-
Be compatible with the desired experimental conditions (e.g., temperature, pH).
Commonly Used Solvents
A variety of solvents are routinely used for peptide NMR, each with its own advantages and disadvantages.
| Solvent System | Properties and Applications | Common Deuterated Forms |
| Water (H₂O/D₂O mixtures) | The most biologically relevant solvent. Ideal for studying peptides in their native-like environment. Typically used as a 90% H₂O/10% D₂O mixture to allow for observation of exchangeable amide protons while providing a deuterium lock signal. | Deuterium Oxide (D₂O) |
| Dimethyl Sulfoxide (DMSO) | An excellent solvent for a wide range of peptides, including those with poor aqueous solubility. It is a hydrogen bond acceptor and can disrupt intra-peptide hydrogen bonds, which can be useful for initial resonance assignments. | DMSO-d₆ |
| Trifluoroethanol (TFE) | Known to induce and stabilize α-helical structures in peptides that have a propensity to form them. Often used to study conformational transitions. | TFE-d₃ |
| Hexafluoroisopropanol (HFIP) | A stronger helix-inducing solvent than TFE. Effective for highly hydrophobic and aggregation-prone peptides. | HFIP-d₂ |
| Methanol | Can be used for some peptides and is less viscous than DMSO. | Methanol-d₄ |
| Acetonitrile | Sometimes used in mixtures with water to solubilize hydrophobic peptides. | Acetonitrile-d₃ |
Addressing Peptide Aggregation
Peptide aggregation is a significant challenge in NMR studies as it leads to broad lines and poor spectral quality. Several strategies can be employed to mitigate this issue:
-
Solvent Choice: Using organic solvents like DMSO, TFE, or HFIP can disrupt the intermolecular interactions that lead to aggregation.
-
Addition of Chaotropic Agents: Guanidinium chloride or urea can be added to the solvent to denature aggregates, although they may also disrupt the peptide's native structure.
-
pH Adjustment: Moving the pH away from the peptide's isoelectric point (pI) can increase electrostatic repulsion between molecules and reduce aggregation.
-
Temperature Variation: In some cases, increasing the temperature can break up aggregates.
Experimental Protocols
Sample Preparation for a Water-Soluble Peptide
This protocol outlines the basic steps for preparing a peptide sample for NMR analysis in an aqueous buffer.
Caption: Workflow for aqueous peptide NMR sample preparation.
Methodology:
-
Weighing: Accurately weigh 1-5 mg of the lyophilized peptide into a clean microcentrifuge tube.
-
Dissolution: Add the desired volume (e.g., 500 µL) of a 90% H₂O / 10% D₂O buffer solution. The buffer should be chosen to maintain a stable pH and should be prepared with D₂O to provide a lock signal.
-
pH Adjustment: Gently vortex or pipette to dissolve the peptide. Measure the pH and adjust carefully using small aliquots of deuterated acid (e.g., HCl-d) or base (e.g., NaOD) to the desired value.
-
Transfer: Transfer the final solution to a clean, labeled NMR tube.
Sample Preparation for a Hydrophobic or Aggregating Peptide
This protocol provides a method for preparing challenging peptides that are insoluble in aqueous solutions.
Caption: Workflow for hydrophobic peptide NMR sample preparation.
Methodology:
-
Weighing: Accurately weigh 1-5 mg of the lyophilized peptide.
-
Initial Dissolution: Dissolve the peptide in a small amount of a strong, deuterated organic solvent such as DMSO-d₆ or HFIP-d₂. Sonication may be used to aid dissolution.
-
Titration (Optional): If the goal is to study the peptide in a mixed solvent system, slowly titrate a deuterated aqueous buffer into the organic solution while monitoring for any signs of precipitation.
-
Transfer: Transfer the clear solution to an appropriate NMR tube.
Data Presentation and Interpretation
Quantitative data from peptide NMR experiments should be organized for clarity and comparative analysis.
Table 1: Example of Peptide Solubility Screening
| Peptide Sequence | Solvent | Concentration (mM) | Solubility | NMR Signal Quality |
| Ac-VEALYL-NH₂ | 90% H₂O / 10% D₂O, pH 7.4 | 1.0 | Insoluble | - |
| Ac-VEALYL-NH₂ | DMSO-d₆ | 2.5 | Soluble | Sharp signals |
| Ac-VEALYL-NH₂ | TFE-d₃ | 1.5 | Soluble | Moderately broad |
| Ac-KGRKKR-NH₂ | 90% H₂O / 10% D₂O, pH 7.4 | 5.0 | Soluble | Sharp signals |
Signaling Pathways and Logical Relationships
The process of selecting an appropriate solvent can be visualized as a decision-making pathway.
Caption: Decision pathway for solvent selection in peptide NMR.
Conclusion
The successful NMR analysis of peptides is highly dependent on methodical sample preparation and informed solvent selection. While the requested solvent "this compound" does not appear to be a recognized solvent for this application, a range of well-characterized deuterated solvents are available to the researcher. By systematically evaluating peptide solubility and aggregation behavior in different solvent systems, and by following structured experimental protocols, high-quality NMR data can be obtained, enabling detailed insights into peptide structure, dynamics, and function.
Application Notes and Protocols for Peptide Purification using Reversed-Phase Chromatography
Introduction
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification of synthetic and naturally occurring peptides.[1][2] Its widespread adoption by researchers, scientists, and drug development professionals is due to its high resolution, speed, and applicability to a diverse range of peptides.[1] The principle of RP-HPLC lies in the differential partitioning of peptides between a non-polar stationary phase (commonly silica functionalized with C8 or C18 alkyl chains) and a polar mobile phase.[2][3] Peptides are retained on the column based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus elute later.[2] Elution is typically achieved by a gradient of increasing organic solvent concentration in the mobile phase.
While the specific compound L-669083 did not yield documented applications in reversed-phase chromatography for peptide purification in available scientific literature, this document provides a comprehensive, generalized protocol and application notes based on established methodologies.
I. Key Parameters in Peptide Purification by RP-HPLC
Successful peptide purification by RP-HPLC depends on the careful optimization of several parameters. The following table summarizes critical factors and their typical applications.
| Parameter | Common Choices & Considerations | Impact on Separation |
| Stationary Phase | C18, C8, C4, Phenyl bonded to silica particles. Pore sizes of 100Å for small peptides and 300Å for larger peptides (>20 amino acids) are common. | The hydrophobicity of the stationary phase influences retention. C18 is highly hydrophobic and provides strong retention for most peptides. C8 and C4 are less retentive and can be advantageous for very hydrophobic peptides. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water. | TFA acts as an ion-pairing agent, sharpening peaks and improving resolution by masking the interactions of peptides with residual silanols on the silica surface. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile. Acetonitrile is the most common organic modifier.[2] | The organic modifier elutes the peptides from the column. The concentration of acetonitrile is a primary determinant of retention time. |
| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B. | A shallow gradient generally provides better resolution between closely eluting peptides. A steeper gradient can be used for faster separations of less complex mixtures. |
| Flow Rate | Dependent on column dimensions. Typically 1.0 mL/min for a 4.6 mm ID analytical column. | Affects resolution and backpressure. Slower flow rates can improve resolution but increase run time. |
| Detection | UV absorbance at 210-220 nm.[2] | The peptide bond absorbs strongly in this range, allowing for sensitive detection of most peptides. |
II. Experimental Workflow for Peptide Purification
The general workflow for purifying a crude peptide sample using RP-HPLC is depicted in the following diagram.
III. Detailed Experimental Protocol
This protocol provides a general method for the purification of a synthetic peptide. Optimization will be required based on the specific properties of the peptide.
1. Materials and Reagents:
-
Crude synthetic peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.45 µm syringe filters
-
RP-HPLC system with a preparative or semi-preparative column (e.g., C18, 5 µm particle size, 300 Å pore size)
-
Fraction collector
-
Analytical RP-HPLC system for purity analysis
-
Mass spectrometer (optional, for identity confirmation)
-
Lyophilizer
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A). The final concentration should be appropriate for the column loading capacity (typically 1-10 mg/mL for preparative columns).
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.
4. RP-HPLC Purification:
-
Column Equilibration: Equilibrate the preparative RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.
-
Sample Injection: Inject the filtered peptide sample onto the equilibrated column.
-
Gradient Elution: Start the gradient elution. A typical gradient for a crude peptide might be:
-
5-65% Mobile Phase B over 40 minutes.
-
The gradient slope should be optimized to achieve the best separation of the target peptide from its impurities.
-
-
Detection and Fraction Collection: Monitor the elution profile at 214 nm or 220 nm.[2] Collect fractions corresponding to the major peaks.
5. Post-Purification Analysis:
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC system to determine the purity of each fraction.
-
Identity Confirmation (Optional): Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pooling: Pool the fractions that contain the target peptide at the desired purity level.
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder.
IV. Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with the silica backbone. | Ensure 0.1% TFA is present in both mobile phases. Consider using a column with high-purity silica. |
| Poor Resolution | Inappropriate gradient slope or stationary phase. | Optimize the gradient by making it shallower. Try a different stationary phase (e.g., C8 instead of C18). |
| Low Recovery | Peptide precipitation on the column or irreversible adsorption. | Decrease the sample load. Try a different organic modifier or a less hydrophobic stationary phase (e.g., C4). |
| High Backpressure | Column frit blockage or precipitated sample. | Filter the sample before injection. Flush the column with a strong solvent. |
V. Logical Relationship of Chromatographic Parameters
The interplay between key chromatographic parameters determines the success of the peptide separation.
Reversed-phase HPLC is a powerful and versatile technique for the purification of peptides. While no specific information is publicly available for the use of "this compound" in this application, the general principles and protocols outlined in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and efficient peptide purification methods. Successful purification relies on the systematic optimization of stationary phase, mobile phase, and gradient conditions tailored to the specific physicochemical properties of the target peptide.
References
- 1. Structure-Guided Antiviral Peptides Identification Targeting the HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Ion Interactions with Dodecapeptide Fragments of Human Cationic Antimicrobial Protein LL-37 [hCAP(134–170)] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-bacteria interactions using engineered surface-immobilized peptides from class IIa bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-669083 in Oligonucleotide Synthesis: Information Not Available
Following a comprehensive search of publicly available scientific literature and databases, no information was found regarding the application of the compound L-669083 in the field of oligonucleotide synthesis.
Extensive searches for "this compound" in conjunction with terms such as "oligonucleotide synthesis," "phosphoramidite chemistry," "nucleic acid synthesis," and related experimental protocols did not yield any relevant results. This indicates that this compound is not a known or commonly used reagent or catalyst in this process.
Furthermore, broader inquiries into the general biological activity and mechanism of action of this compound also failed to provide any substantive information. The compound does not appear to be a well-characterized agent in the public scientific domain.
Due to the complete absence of data on the use of this compound in oligonucleotide synthesis, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. Researchers, scientists, and drug development professionals seeking information on reagents and methodologies for oligonucleotide synthesis are advised to consult established protocols and literature that focus on well-documented compounds and techniques. The standard and widely practiced method for oligonucleotide synthesis remains the phosphoramidite solid-phase synthesis, which employs a specific set of standard and modified reagents that are extensively described in scientific literature.
Troubleshooting & Optimization
How to remove residual L-669083 from a peptide sample
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of residual small molecules, such as the farnesyltransferase inhibitor L-669083, from peptide samples.
Troubleshooting Guide
Issue: Residual small molecule detected in the final peptide sample.
This is a common issue when working with peptides that have been synthesized, purified, or used in assays with small molecule inhibitors. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution(s) |
| Inefficient primary purification: The initial purification step may not have been sufficient to remove all small molecule contaminants. | 1. Optimize Reverse-Phase HPLC (RP-HPLC): Adjust the gradient, flow rate, or column chemistry to improve the separation between your peptide and the contaminant. 2. Employ an orthogonal purification method: Use a technique that separates based on a different principle, such as size-exclusion chromatography (SEC). |
| Co-elution of peptide and contaminant: The peptide and the small molecule may have similar properties (e.g., hydrophobicity), causing them to elute together during chromatography. | 1. Modify RP-HPLC conditions: Change the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent (e.g., from TFA to formic acid) to alter selectivity. 2. Utilize Size-Exclusion Chromatography (SEC): This method separates based on size and can effectively resolve a peptide from a small molecule. |
| Incomplete removal after precipitation: The small molecule may have been entrapped within the precipitated peptide. | 1. Improve washing steps: After precipitation, wash the peptide pellet thoroughly with a solvent in which the contaminant is soluble but the peptide is not. 2. Re-dissolve and re-precipitate: Dissolve the peptide in a minimal amount of a suitable solvent and precipitate it again to further reduce impurities. |
| Sample carryover: Contamination from previously run samples on shared equipment. | 1. Thoroughly clean all equipment: Ensure that all chromatography columns, tubing, and vials are rigorously cleaned between runs. 2. Run blank injections: Before injecting your sample, run a blank gradient to check for any residual contaminants from the system. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my peptide sample?
Based on available chemical information, "this compound" is likely a misspelling of a compound identifier. It is probable that the contaminant is a small molecule inhibitor, such as a farnesyltransferase inhibitor (FTI). These types of molecules are often used in biological assays where peptides are also present, leading to the possibility of residual contamination in the peptide sample after the experiment.
Q2: What are the key differences between the recommended purification methods?
The primary methods for removing small molecules from peptide samples are Reverse-Phase HPLC, Size-Exclusion Chromatography, and Dialysis. They differ in their separation principles:
-
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[1][2]
-
Size-Exclusion Chromatography (SEC) separates molecules based on their physical size.[3][4]
-
Dialysis separates molecules based on size by using a semi-permeable membrane that allows small molecules to pass through while retaining larger ones.[5][6][7]
Q3: Which purification method is best for my sample?
The choice of method depends on the properties of your peptide and the contaminant, as well as the desired purity and yield.
-
RP-HPLC is ideal for achieving high purity and for separating molecules with different hydrophobicities.[1][2]
-
SEC is a good choice when there is a significant size difference between your peptide and the contaminant. It is a gentle method that can preserve the native conformation of the peptide.[3][4]
-
Dialysis is a simple and effective method for removing small molecule salts and other low molecular weight contaminants, especially for larger sample volumes.[5][6]
Q4: How can I tell if the purification was successful?
You can assess the purity of your peptide sample using analytical techniques such as:
-
Analytical RP-HPLC: This will show a single, sharp peak for your purified peptide if the contaminants have been successfully removed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your peptide and the absence of the contaminant's mass signal.
Q5: Can I combine different purification methods?
Yes, combining orthogonal methods can be a very effective strategy. For example, you could perform an initial purification using RP-HPLC and then polish the sample with SEC to remove any remaining small molecule contaminants.
Data Presentation
The following table summarizes the key properties of a representative peptide and a typical small molecule farnesyltransferase inhibitor (FTI) to illustrate the basis for their separation.
| Property | Representative Peptide | Representative FTI (e.g., Tipifarnib) |
| Molecular Weight | 1,000 - 5,000 Da | ~500 Da |
| Solubility | Varies with sequence; generally soluble in aqueous buffers. | Often soluble in organic solvents like DMSO, methanol, acetonitrile. |
| Hydrophobicity | Dependent on amino acid composition. | Generally hydrophobic. |
Experimental Protocols
Protocol 1: Removal of Small Molecules using Reverse-Phase HPLC
This protocol outlines a general procedure for purifying a peptide from a small molecule contaminant using RP-HPLC.
Materials:
-
Peptide sample contaminated with a small molecule.
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Solvent A).
-
HPLC-grade acetonitrile with 0.1% TFA (Solvent B).
-
C18 reverse-phase HPLC column.
-
HPLC system with a UV detector.
-
Fraction collector.
Procedure:
-
Sample Preparation: Dissolve the crude peptide sample in a small volume of Solvent A. If solubility is an issue, a small amount of organic solvent (e.g., acetonitrile or DMSO) can be added, but keep the organic content as low as possible.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 5% to 60% Solvent B over 30-60 minutes. The small molecule contaminant is expected to elute earlier or later than the peptide depending on its hydrophobicity.
-
Fraction Collection: Collect fractions throughout the gradient, paying close attention to the peaks detected by the UV detector (typically at 214 nm and 280 nm).
-
Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC or mass spectrometry to identify the fractions containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Protocol 2: Removal of Small Molecules using Size-Exclusion Chromatography (SEC)
This protocol describes the separation of a peptide from a small molecule contaminant based on size.
Materials:
-
Peptide sample contaminated with a small molecule.
-
SEC column with a suitable fractionation range (e.g., 100 to 7000 Da).
-
Isocratic mobile phase (e.g., phosphate-buffered saline (PBS) or ammonium acetate buffer).
-
HPLC or FPLC system with a UV detector.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the chosen isocratic mobile phase for at least 2-3 column volumes.
-
Sample Preparation: Dissolve the peptide sample in the mobile phase.
-
Sample Injection: Inject the sample onto the column.
-
Isocratic Elution: Run the mobile phase at a constant flow rate. The larger peptide molecules will travel through the column faster and elute first, while the smaller contaminant molecules will enter the pores of the stationary phase and elute later.
-
Fraction Collection: Collect fractions as the peaks are detected.
-
Analysis and Pooling: Analyze the fractions to identify those containing the pure peptide. Pool the pure fractions.
-
Desalting and Lyophilization (if necessary): If the buffer is not volatile, you may need to desalt the sample before lyophilization.
Protocol 3: Removal of Small Molecules using Dialysis
This protocol is suitable for removing small molecule contaminants from a peptide solution.
Materials:
-
Peptide sample in solution.
-
Dialysis tubing or cassette with a molecular weight cut-off (MWCO) significantly lower than the peptide's molecular weight (e.g., 100-500 Da MWCO for a >1000 Da peptide).
-
Large volume of dialysis buffer (a buffer in which the peptide is stable and the contaminant is soluble).
-
Stir plate and stir bar.
-
Beaker or flask.
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, cut to the desired length and prepare according to the manufacturer's instructions (this may involve boiling in EDTA and/or sodium bicarbonate).
-
Load Sample: Load the peptide solution into the dialysis tubing or cassette and seal securely.
-
Dialysis: Place the sealed dialysis bag/cassette into a beaker containing a large volume (e.g., 100-1000 times the sample volume) of the dialysis buffer. Place the beaker on a stir plate and stir gently.
-
Buffer Exchange: Allow the dialysis to proceed for at least 4-6 hours at 4°C. For efficient removal, change the dialysis buffer 2-3 times.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and recover the purified peptide solution.
-
Concentration and Storage: If necessary, concentrate the peptide solution and store it appropriately.
Visualization
Decision-Making Workflow for Purification Method Selection
The following diagram illustrates a logical workflow for selecting the most appropriate method to remove a small molecule contaminant from a peptide sample.
Caption: Workflow for selecting a peptide purification method.
References
- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. sepax-tech.com [sepax-tech.com]
- 4. goldbio.com [goldbio.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Technical Support Center: Optimizing Mass Spectrometry Signals with Mobile Phase Additives
Welcome to the Technical Support Center for Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance their mass spectrometry (MS) signals through the effective use of mobile phase additives.
Frequently Asked Questions (FAQs)
Q1: Why are mobile phase additives used in LC-MS?
Mobile phase additives are crucial in Liquid Chromatography-Mass Spectrometry (LC-MS) for several reasons:
-
Improved Chromatographic Separation: Additives like acids (e.g., formic acid, acetic acid) and buffers (e.g., ammonium formate, ammonium acetate) can control the pH of the mobile phase.[1] This influences the ionization state of analytes, which in turn affects their retention on the chromatographic column, leading to better separation and peak shape.[1][2]
-
Enhanced Ionization Efficiency: The composition of the mobile phase significantly impacts the efficiency of electrospray ionization (ESI).[3][4] Additives can promote the formation of protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode, leading to a stronger signal.[1]
-
Reduced Signal Suppression: Some additives can mitigate the signal-suppressing effects of other mobile phase components. For instance, certain "supercharging" agents can counteract the ion suppression caused by Trifluoroacetic Acid (TFA).[5]
-
Prevention of Adduct Formation: The presence of unwanted ions, such as sodium and potassium, can lead to the formation of adducts, which can complicate mass spectra and reduce the intensity of the desired analyte signal. Ammonium salts in the mobile phase can help prevent the formation of these unwanted adducts by providing a constant supply of ammonium ions.[1][6]
Q2: What are the most common mobile phase additives for enhancing MS signals?
Several additives are commonly used to improve MS signal intensity. The choice of additive depends on the analyte, the ionization mode, and the desired chromatographic conditions.
-
Formic Acid (FA): A widely used additive for reverse-phase LC-MS, particularly in positive ion mode.[5] It effectively protonates analytes and is volatile, making it compatible with MS.[1]
-
Acetic Acid: Another volatile acid used to lower the mobile phase pH.[7]
-
Ammonium Formate and Ammonium Acetate: These are volatile buffers that are useful for controlling pH and can enhance ionization, especially for polar neutral compounds, by forming ammonium adducts.[1][7]
-
Difluoroacetic Acid (DFA): An alternative to TFA that can provide good chromatographic resolution with less signal suppression in MS.[8]
-
"Supercharging" Agents (e.g., m-NBA, 3-NPEA): These additives can increase the charge state of proteins and peptides, leading to significant signal enhancement, especially when TFA is used in the mobile phase.[5]
Q3: Why does Trifluoroacetic Acid (TFA) suppress the MS signal?
Trifluoroacetic acid (TFA) is an excellent ion-pairing agent that provides sharp chromatographic peaks, especially for peptides and proteins.[7][9][10] However, it is a strong ion-suppressing agent in ESI-MS.[5][8][10] The primary reasons for this suppression are:
-
Ion Pairing in the Gas Phase: TFA anions can form strong ion pairs with protonated basic analytes in the gas phase. This neutralizes the charge on the analyte, making it "invisible" to the mass spectrometer.[11]
-
Alteration of Droplet Properties: TFA can increase the surface tension and conductivity of the ESI droplets, which can hinder the efficient formation of gas-phase ions.[7][11]
Troubleshooting Guide
This guide addresses common issues encountered when using mobile phase additives to improve MS signals.
Problem 1: Weak or no analyte signal.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase pH | The analyte may not be efficiently ionized at the current mobile phase pH. For basic compounds in positive ion mode, a lower pH (acidic mobile phase) is generally better. For acidic compounds in negative ion mode, a higher pH (basic mobile phase) is preferred.[3] Experiment with different acidic or basic additives. |
| Signal suppression from mobile phase additives | If using TFA, significant signal suppression is expected.[5][7] Consider replacing TFA with a more MS-friendly alternative like formic acid or DFA.[8] If TFA is necessary for chromatography, consider post-column addition of a reagent like propionic acid and isopropanol to enhance the signal.[11] |
| Suboptimal additive concentration | The concentration of the additive can impact signal intensity. Use high-quality, LC-MS grade additives at the lowest effective concentration.[12] |
| Formation of unwanted adducts | Sodium or potassium adducts can reduce the intensity of the protonated or deprotonated molecule. The use of high-purity solvents and the addition of ammonium salts can help minimize this.[1][6] |
Problem 2: Poor peak shape (tailing, splitting, or broadening).
| Possible Cause | Troubleshooting Step |
| Secondary interactions with the column | Some analytes, particularly biomolecules, can interact with the metal components of the LC system and column, leading to poor peak shape.[13] Using a bio-inert column or adding a chelating agent to the mobile phase might help.[13] |
| Inadequate buffering capacity | If the mobile phase pH is close to the analyte's pKa, small changes in pH can lead to peak shape issues. Ensure the mobile phase is adequately buffered. |
| Contamination | Contamination in the LC-MS system can lead to poor peak shapes.[12] Ensure the use of high-purity solvents and additives and regularly clean the system.[1][14] |
Problem 3: High background noise.
| Possible Cause | Troubleshooting Step |
| Low-quality solvents or additives | Impurities in the mobile phase components can contribute to high background noise.[1] Always use LC-MS grade solvents and additives.[12] |
| Microbial growth in the mobile phase | Aqueous mobile phases are prone to microbial growth, which can increase background noise.[12][14] Prepare fresh aqueous mobile phases daily and do not store them for extended periods.[14] |
| System contamination | Residual contaminants in the LC system, tubing, or MS source can cause high background.[12][14] Regular system flushing and maintenance are essential. |
Experimental Protocols
Protocol 1: General Screening of Mobile Phase Additives for Signal Enhancement
This protocol outlines a general workflow for selecting an optimal mobile phase additive for a new analytical method.
-
Analyte and Column Selection: Prepare a standard solution of the analyte of interest. Choose a suitable LC column based on the analyte's properties (e.g., a C18 column for non-polar compounds).[2]
-
Initial Mobile Phase Preparation: Prepare a stock solution of the organic mobile phase (e.g., acetonitrile or methanol) and an aqueous mobile phase (LC-MS grade water).
-
Additive Screening:
-
Prepare separate batches of the aqueous mobile phase containing different additives at a standard concentration (e.g., 0.1% formic acid, 0.1% acetic acid, 5 mM ammonium formate, 5 mM ammonium acetate).
-
Perform injections of the analyte standard using each mobile phase composition.
-
Monitor the signal intensity and peak shape for each condition.
-
-
Optimization of Additive Concentration: Once the most promising additive is identified, perform further experiments by varying its concentration to find the optimal balance between signal intensity and chromatographic performance.
-
Data Analysis: Compare the signal-to-noise ratios and peak areas obtained with each additive to determine the best conditions for your analysis.
Protocol 2: Overcoming TFA-Induced Signal Suppression with a Supercharging Agent
This protocol is adapted for the analysis of proteins or peptides where TFA is required for good chromatography.
-
Standard Mobile Phase Preparation: Prepare mobile phases A (aqueous) and B (organic) containing 0.1% TFA.
-
Supercharging Agent Addition: Prepare a second set of mobile phases A and B, each containing 0.1% TFA and 0.1% m-nitrobenzyl alcohol (m-NBA) as a supercharging agent.[5]
-
LC-MS Analysis:
-
Inject the protein or peptide sample using the standard TFA mobile phase and acquire the data.
-
Thoroughly flush the system.
-
Inject the same sample using the mobile phase containing the supercharging agent and acquire the data.
-
-
Comparison: Compare the total ion chromatograms and the mass spectra of the analytes. A significant increase in signal intensity and charge state is expected with the addition of the supercharging agent.[5]
Quantitative Data Summary
The following tables summarize the impact of different mobile phase additives on MS signal intensity as reported in the literature.
Table 1: Relative Response of Spice Cannabinoids in ESI(+) Mode with Different Mobile Phase Additives.
| Mobile Phase Modifier (in 50:50 Water:Acetonitrile) | Relative Peak Height |
| 5 mM Ammonium Acetate | ~1.0 - 1.5 |
| 0.05% Acetic Acid | ~1.5 - 2.0 |
| 5 mM Ammonium Formate | ~2.0 - 3.0 |
| 0.05% Formic Acid | ~3.0 - 4.5 |
Data adapted from a study on spice cannabinoids, demonstrating that formate-containing mobile phases provided a better MS response than acetate-containing ones.
Table 2: Fold Increase in Total Ion Current for Proteins with the Addition of Supercharging Agents to a 0.1% TFA Mobile Phase.
| Protein | 0.1% m-NBA | 0.1% 3-NPEA |
| Bovine Serum Albumin (BSA) | ~5-fold | ~2-fold |
| Ribonuclease A (RNase A) | ~53-fold | ~19-fold |
| Lysozyme | ~19-fold | Not specified |
Data adapted from a study on enhancing protein signals in the presence of TFA, showing a significant signal increase with the addition of supercharging agents.[5]
Diagrams
Below are diagrams illustrating key concepts and workflows related to the use of mobile phase additives in LC-MS.
Caption: Workflow for screening mobile phase additives.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 3. Effect of mobile phase on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. zefsci.com [zefsci.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. help.waters.com [help.waters.com]
L-669083 degradation of sensitive amino acids during cleavage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-669083 and similar reagents during peptide cleavage. The focus is on preventing the degradation of sensitive amino acids such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of sensitive amino acid degradation during peptide cleavage?
Degradation of sensitive amino acids during cleavage is primarily caused by reactive cationic species generated during the removal of protecting groups. Amino acids like Tryptophan, Methionine, and Cysteine are particularly susceptible to alkylation and oxidation under the acidic conditions of cleavage.[1]
Q2: Which amino acids are most susceptible to degradation?
-
Tryptophan (Trp): The indole side chain is prone to alkylation by carbocations.
-
Methionine (Met): The thioether side chain can be oxidized to sulfoxide and sulfone.
-
Cysteine (Cys): The thiol group is susceptible to oxidation and alkylation.
Q3: How can I minimize the degradation of these amino acids?
The most effective strategy is the use of "scavengers" in the cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive cationic species before they can modify the sensitive amino acids.
Q4: What are the most common scavengers and their applications?
A selection of common scavengers and their primary targets is summarized in the table below.
| Scavenger | Target Protecting Groups/Side Reactions | Concentration |
| Triisopropylsilane (TIS) | Reduces sulfoxides back to thioethers, scavenges t-butyl cations | 1-5% |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations, prevents re-attachment to resin | 1-5% |
| Dithiothreitol (DTT) | Reduces oxidized Cysteine and Methionine | 1-5% |
| Anisole | Scavenges a variety of carbocations | 1-5% |
| Water | Suppresses t-butylation of Tryptophan | 1-5% |
Q5: Are there specific cleavage cocktails recommended for peptides containing sensitive amino acids?
Yes, the composition of the cleavage cocktail should be tailored to the peptide sequence. For instance, a peptide rich in Tryptophan would benefit from a cocktail containing TIS and water. A standard and robust cleavage cocktail for many sequences is TFA/TIS/Water (95:2.5:2.5).
Troubleshooting Guides
Issue 1: Tryptophan Degradation
Symptom: HPLC analysis of the crude peptide shows multiple peaks around the expected product, and mass spectrometry reveals adducts corresponding to the addition of protecting groups (e.g., +57 Da for t-butyl).
Root Cause: Alkylation of the Tryptophan indole ring by carbocations generated from side-chain protecting groups (e.g., t-butyl from Boc) during cleavage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Tryptophan degradation.
Detailed Steps:
-
Review Scavenger Composition: Ensure your cleavage cocktail contains appropriate scavengers. For Tryptophan, Triisopropylsilane (TIS) and water are highly effective.
-
Incorporate TIS and Water: A recommended starting cocktail is TFA/TIS/Water (95:2.5:2.5).
-
Optimize Cleavage Time: Prolonged exposure to acidic conditions can increase side reactions. Minimize the cleavage time to the minimum required for complete deprotection.
-
Use Boc-protected Trp(Boc): For particularly sensitive sequences, using Fmoc-Trp(Boc)-OH during synthesis can prevent many side reactions during cleavage.[1]
Issue 2: Methionine Oxidation
Symptom: Mass spectrometry analysis shows peaks corresponding to the desired peptide mass +16 Da (sulfoxide) and +32 Da (sulfone).
Root Cause: Oxidation of the Methionine thioether by air or other oxidizing species present during cleavage and workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Methionine oxidation.
Detailed Steps:
-
Perform Cleavage Under Inert Atmosphere: Conduct the cleavage reaction under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Add Reducing Scavenger: Include a reducing scavenger like Dithiothreitol (DTT) or Triisopropylsilane (TIS) in your cleavage cocktail. TIS can reduce Met(O) back to Met.
-
Post-Cleavage Reduction Step: If oxidation persists, the crude peptide can be treated with a reducing agent like N-methylmercaptoacetamide after cleavage and prior to purification.
Experimental Protocols
Standard Cleavage Protocol for Peptides with Sensitive Amino Acids
This protocol is a general guideline and should be optimized for your specific peptide.
-
Resin Preparation:
-
Place the dried peptide-resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to swell it.
-
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh. A common cocktail for peptides containing Trp, Met, and Cys is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5) .
-
Caution: Always prepare and use TFA cocktails in a well-ventilated fume hood.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Reduce the volume of the filtrate by approximately half under a gentle stream of nitrogen.
-
Precipitate the peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
-
Quantitative Analysis of Amino Acid Degradation
The extent of amino acid degradation can be quantified by comparing the peak areas of the desired peptide and its degradation products in the HPLC chromatogram of the crude product.
| Degradation Product | Mass Shift (Da) | Typical HPLC Elution |
| t-butyl-Trp | +57 | Slightly later than the main peak |
| Met(O) | +16 | Slightly earlier than the main peak |
| Met(O2) | +32 | Earlier than Met(O) |
This data can be used to optimize cleavage conditions by systematically varying the scavenger composition, cleavage time, and temperature.
References
Technical Support Center: Refining Protein Precipitation with L-669083 for Cleaner Pellets
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize protein precipitation experiments using L-669083 for cleaner, higher-purity protein pellets.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using this compound for protein precipitation?
While specific details on this compound are limited in public literature, its application in protein precipitation would theoretically rely on altering the solubility of proteins in a solution. This is typically achieved by disrupting the hydration layer around the protein molecules, leading to increased protein-protein interactions and subsequent aggregation and precipitation from the solution. The goal is to selectively precipitate the protein of interest while leaving contaminants in the supernatant.
Q2: My protein pellet is difficult to dissolve after precipitation with this compound. What could be the cause?
Difficulty in dissolving a protein pellet can stem from several factors. Over-drying the pellet can lead to irreversible aggregation.[1] The composition of the resuspension buffer is also critical; it may lack the necessary pH, ionic strength, or detergents to effectively solubilize the protein.[2] For hydrophobic proteins, the addition of a mild detergent might be necessary.[2]
Q3: I am observing low protein yield after precipitation. What are the potential reasons?
Low protein yield can be due to incomplete precipitation or loss of protein during washing steps. The concentration of this compound may be suboptimal, or the incubation time and temperature may not be ideal for your specific protein. Additionally, some proteins may require a higher concentration of the precipitating agent if their initial concentration in the sample is low.
Q4: How can I minimize co-precipitation of contaminants?
To obtain a cleaner pellet, optimizing the precipitation conditions is key. This includes adjusting the concentration of this compound, the pH of the solution, and the incubation temperature. Incorporating additional wash steps with a suitable buffer can also help remove impurities that may be trapped in the pellet. It is also important to ensure that the initial lysate is clarified by centrifugation to remove cell debris and other insoluble materials before precipitation.[2]
Q5: Can this compound affect the biological activity of my protein?
Any precipitation process carries the risk of altering a protein's tertiary structure, which can impact its function.[3][4] The nature of the precipitating agent and the conditions of the experiment (e.g., exposure to organic solvents, extreme pH) can lead to denaturation. It is crucial to perform functional assays on the redissolved protein to confirm its activity post-precipitation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Supernatant After Centrifugation | - Incomplete precipitation (insufficient this compound, time, or incorrect temperature).- Centrifugation speed or time is too low. | - Optimize this compound concentration and incubation conditions (see protocol below).- Increase centrifugation speed and/or duration. |
| Pellet is "Fluffy" or Loose | - Insufficient centrifugation.- Presence of high concentrations of detergents or salts in the initial sample. | - Increase g-force and/or spin time.- Consider a buffer exchange or dialysis step to remove interfering substances prior to precipitation. |
| Contaminants Present in the Final Sample | - Inefficient washing of the pellet.- Co-precipitation of other cellular components. | - Increase the number of wash steps.- Optimize the wash buffer composition (e.g., include a low concentration of a non-ionic detergent).- Adjust the this compound concentration to be more selective for the target protein. |
| Protein Degradation | - Protease activity in the sample. | - Add protease inhibitors to your lysis and precipitation buffers.[5]- Perform all steps at 4°C to minimize enzymatic activity.[6] |
| Irreversible Protein Aggregation | - Over-drying the pellet.- Inappropriate resuspension buffer. | - Do not allow the pellet to dry completely; a slightly damp pellet is easier to redissolve.[1]- Use a resuspension buffer with optimal pH and ionic strength. Consider adding solubilizing agents like mild detergents or chaotropes (e.g., low concentration of urea).[2] |
Quantitative Data Summary
The following tables present hypothetical data for optimizing protein precipitation with this compound. These tables are for illustrative purposes to guide experimental design.
Table 1: Effect of this compound Concentration on Protein Yield and Purity
| This compound Concentration (v/v) | Protein Yield (%) | Purity (%) |
| 1:1 | 65 | 95 |
| 2:1 | 85 | 90 |
| 3:1 | 95 | 80 |
| 4:1 | 98 | 70 |
Table 2: Influence of Incubation Temperature and Time on Precipitation Efficiency
| Temperature (°C) | Incubation Time (min) | Protein Yield (%) | Purity (%) |
| 4 | 30 | 70 | 92 |
| 4 | 60 | 85 | 88 |
| 25 | 30 | 90 | 85 |
| 25 | 60 | 96 | 78 |
Experimental Protocols
Protocol 1: General Protein Precipitation with this compound
-
Start with a clarified protein lysate. If necessary, centrifuge the initial sample to remove any cellular debris.
-
On ice, slowly add chilled this compound to your protein sample while gently vortexing. A common starting point is a 2:1 ratio (this compound:sample, v/v).
-
Incubate the mixture at 4°C for 60 minutes with gentle agitation.
-
Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully decant the supernatant without disturbing the pellet.
-
Proceed with pellet washing (Protocol 2).
Protocol 2: Pellet Washing for Increased Purity
-
After decanting the supernatant, add 500 µL of cold wash buffer (e.g., PBS or the same buffer your protein was in, containing a low concentration of this compound) to the pellet.
-
Gently resuspend the pellet by pipetting up and down. Avoid vigorous vortexing which can lead to protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Discard the supernatant.
-
Repeat steps 1-4 for a second wash.
-
After the final wash, carefully remove as much of the supernatant as possible. Do not let the pellet dry out completely.[1]
-
Resuspend the pellet in a minimal volume of a suitable buffer for your downstream application.
Visualizations
Caption: Experimental workflow for protein precipitation.
Caption: Factors influencing the purity of the protein pellet.
Caption: Conceptual pathway of protein precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High pressure effects on protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantifying the impact of protein tertiary structure on molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing TFA-Induced Artifacts in Protein Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using trifluoroacetic acid (TFA) in protein and peptide analysis.
Frequently Asked Questions (FAQs)
Q1: Why is Trifluoroacetic Acid (TFA) so commonly used in protein and peptide separations?
A1: Trifluoroacetic acid (TFA) is widely used in reversed-phase high-performance liquid chromatography (RP-HPLC) for several key reasons:
-
Ion-Pairing Agent: TFA is a strong ion-pairing agent. It pairs with positively charged residues on proteins and peptides, neutralizing their charge and increasing their hydrophobicity. This enhances their retention on the hydrophobic stationary phase of the column, leading to better separation.[1][2]
-
Improved Peak Shape: By minimizing unwanted interactions between the analytes and the stationary phase, TFA helps to produce sharper, more symmetrical peaks.[2][3]
-
Solubility: TFA helps to solubilize most proteins and peptides, which is crucial for efficient chromatographic analysis.
-
Volatility: It is a volatile additive, which is advantageous for subsequent analysis by mass spectrometry (MS) as it can be removed more easily than non-volatile salts.[4]
Q2: What are the main artifacts and issues caused by TFA in protein analysis?
A2: While beneficial for chromatography, TFA can introduce several artifacts and complications, particularly in mass spectrometry-based analyses:
-
Ion Suppression in Mass Spectrometry: This is the most significant issue. TFA is a strong ion-suppressing agent in electrospray ionization (ESI)-MS.[3][5][6][7] It forms strong ion pairs with analytes in the gas phase, reducing the abundance of protonated analyte ions and thus significantly decreasing the MS signal intensity.[5][8][9] This can lead to lower sensitivity and difficulty in detecting low-abundance proteins or peptides.[9]
-
Formation of Adducts: TFA can form adducts with analyte molecules, resulting in additional peaks in the mass spectrum (typically M+114). This complicates data interpretation and can reduce the signal intensity of the primary analyte.[5]
-
Protein Aggregation: The presence of TFA can sometimes induce or enhance protein aggregation, which can affect both the chromatographic separation and the biological activity of the protein.
-
"Ghost Peaks" in Chromatograms: Over time, TFA can degrade, leading to the appearance of impurity peaks, often referred to as "ghost peaks," in gradient HPLC runs. This can interfere with the detection and quantification of analytes of interest.
Q3: What are the common alternatives to TFA for protein and peptide analysis?
A3: Several alternatives to TFA are available, each offering a compromise between chromatographic performance and MS compatibility:
-
Formic Acid (FA): The most common alternative, FA is much more MS-friendly and results in significantly less ion suppression.[3][7] However, it is a weaker ion-pairing agent, which can lead to broader peaks, poorer retention for some peptides, and reduced chromatographic resolution compared to TFA.[1][3][10]
-
Difluoroacetic Acid (DFA): DFA offers a balance between the properties of TFA and FA.[1][3][7] It provides better chromatographic performance than FA and causes less ion suppression than TFA, making it a good compromise for LC-MS applications.[1][3][7][10]
-
Acetic Acid: Another MS-compatible option, but like formic acid, it is a weak acid and provides weaker ion-pairing, often resulting in suboptimal chromatography.
Troubleshooting Guides
Issue 1: Poor Signal Intensity in LC-MS Analysis
Possible Cause: Ion suppression due to the presence of TFA in the mobile phase.
Troubleshooting Steps:
-
Reduce TFA Concentration: If possible, lower the concentration of TFA in your mobile phase. Even a small reduction can sometimes lead to a significant improvement in signal intensity.
-
Switch to a TFA Alternative:
-
Post-Column Modification: If TFA is essential for your separation, consider adding a post-column reagent that neutralizes the ion-suppressing effects of TFA before the eluent enters the mass spectrometer.
-
TFA Removal from Sample: If TFA was used during sample preparation or purification, it is crucial to remove it before LC-MS analysis. Refer to the protocols for TFA removal below.
Issue 2: Unidentified Peaks and Adducts in Mass Spectra
Possible Cause: Formation of TFA adducts with your protein or peptide of interest.
Troubleshooting Steps:
-
Confirm Adduct Presence: Look for peaks in your mass spectrum that correspond to the mass of your analyte plus the mass of TFA (approximately 114 Da).
-
Optimize MS Source Conditions: Increasing the in-source collision-induced dissociation (CID) or fragmentor voltage can sometimes help to dissociate TFA adducts. However, be cautious as this may also induce fragmentation of your analyte.
-
Use a TFA Alternative: Switching to formic acid or difluoroacetic acid will eliminate the formation of TFA-specific adducts.
-
Thorough TFA Removal: Ensure that all residual TFA from previous steps (e.g., solid-phase synthesis, purification) has been effectively removed.
Issue 3: Protein Aggregation or Precipitation
Possible Cause: TFA-induced changes in protein conformation leading to aggregation.
Troubleshooting Steps:
-
Minimize TFA Exposure: Reduce the time your protein is exposed to high concentrations of TFA.
-
Screen Different Additives: Test alternative mobile phase additives like formic acid or difluoroacetic acid to see if they are less prone to causing aggregation for your specific protein.
-
Optimize Buffer Conditions: After TFA removal, ensure the protein is in a buffer that promotes its stability, considering factors like pH and salt concentration.
-
Incorporate Stabilizing Excipients: Consider the addition of stabilizers such as arginine or glycerol to your final sample buffer to help prevent aggregation.
Quantitative Data Summary
The choice of mobile phase additive significantly impacts both chromatographic performance and mass spectrometry signal intensity. The following tables summarize the quantitative effects of using TFA versus its common alternatives.
Table 1: Comparison of Mobile Phase Additives on Chromatographic and Mass Spectrometric Performance
| Parameter | Trifluoroacetic Acid (TFA) | Difluoroacetic Acid (DFA) | Formic Acid (FA) |
| MS Signal Intensity | Lowest (Significant ion suppression)[8][9] | Intermediate (Improved sensitivity over TFA)[1][3] | Highest (Minimal ion suppression)[8][9] |
| Chromatographic Resolution (Peak Capacity) | Highest[1][2] | High (Comparable to TFA)[8] | Lowest[1][10] |
| Peak Shape | Excellent (Sharp, symmetrical peaks)[2][3] | Good to Excellent | Fair to Good (Can have broader peaks)[3] |
| Analyte Retention | Strongest | Intermediate | Weakest |
Table 2: Reported Quantitative Comparisons
| Metric | TFA | DFA | FA | Source |
| Relative MS Signal Intensity | 1x | ~2-3x higher than TFA | ~5-6x higher than TFA | [8] |
| Peak Capacity (Peptide Mapping) | 465 | 462 | Not Reported | [8] |
Experimental Protocols
Protocol 1: TFA Removal from Peptides via HCl Exchange and Lyophilization
This protocol is effective for removing TFA counter-ions from purified peptides.
Materials:
-
Peptide sample containing TFA
-
100 mM Hydrochloric Acid (HCl) solution
-
Milli-Q or other high-purity water
-
Lyophilizer
-
Centrifuge tubes
Procedure:
-
Dissolve the peptide in 100 mM HCl at a concentration of approximately 1 mg/mL.[1]
-
Let the solution stand at room temperature for 1 minute.[1]
-
Freeze the solution using liquid nitrogen or a dry ice/acetone bath.[1]
-
Lyophilize the frozen sample overnight until all the liquid has been removed.[1]
-
For complete TFA removal, it is recommended to repeat steps 1-4 at least two more times.[1]
-
After the final lyophilization, reconstitute the peptide hydrochloride salt in the desired buffer for your downstream application.
Protocol 2: Using Difluoroacetic Acid (DFA) in LC-MS
This protocol outlines the use of DFA as a mobile phase additive for improved MS sensitivity with good chromatographic performance.
Materials:
-
High-purity Difluoroacetic Acid (DFA)
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
Procedure:
-
Prepare Mobile Phase A: Add 0.1% DFA (v/v) to LC-MS grade water. For example, add 1 mL of DFA to 999 mL of water.
-
Prepare Mobile Phase B: Add 0.1% DFA (v/v) to LC-MS grade acetonitrile. For example, add 1 mL of DFA to 999 mL of ACN.
-
Equilibrate your LC system and column with the initial mobile phase conditions of your gradient.
-
Inject your protein or peptide sample and run your established gradient.
-
Monitor the MS signal. You should observe a significant increase in signal intensity compared to using 0.1% TFA, with minimal loss in chromatographic resolution.[1][3]
Visualizations
Signaling Pathways and Workflows
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins | Separation Science [sepscience.com]
- 7. tandfonline.com [tandfonline.com]
- 8. lcms.cz [lcms.cz]
- 9. mac-mod.com [mac-mod.com]
- 10. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Column Compatibility for Novel Compounds
Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals who are developing HPLC methods for new or uncharacterized compounds, referred to here as "Compound X" (as specific data for L-669083 is not publicly available). This resource provides a systematic approach to selecting a compatible HPLC column and troubleshooting common analytical issues.
Frequently Asked Questions (FAQs)
Q1: I have a new compound and I'm not sure where to start with HPLC column selection. What should I do?
A1: The first step is to determine the polarity of your compound. A good starting point is to assess its solubility in a polar solvent (like water or methanol) and a non-polar solvent (like hexane). If your compound is polar, a reversed-phase HPLC column is generally the best starting point.[1] If it is non-polar and soluble in organic solvents, normal-phase chromatography may be more suitable.[2] Our experimental workflow for column selection can guide you through this process.
Q2: My peaks are tailing. How can I improve the peak shape?
A2: Peak tailing can be caused by several factors, including secondary interactions between your compound and the column's stationary phase, or issues with the mobile phase.[3]
-
For reversed-phase: If you are using a silica-based column, free silanol groups can interact with basic compounds. Try using a column with high-purity silica or an end-capped column.[3] You can also add a competing base, like triethylamine (TEA), to the mobile phase or lower the mobile phase pH to protonate the silanols.[3]
-
Check your mobile phase pH: Ensure the pH is appropriate for your analyte to maintain a consistent ionization state.[3]
-
Consider a different column: A column with a different stationary phase chemistry (e.g., a polar-embedded phase) might reduce secondary interactions.
Q3: My compound is not retained on a C18 column. What are my options?
A3: If your compound has very low retention on a C18 column, it is likely very polar. You have several options:
-
Use a more retentive reversed-phase column: A polar-embedded column or a C18 column designed for aqueous mobile phases can provide better retention for polar compounds.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of very polar compounds.
-
Ion-Pair Chromatography: If your compound is ionizable, adding an ion-pairing reagent to the mobile phase can increase its retention on a reversed-phase column.
Q4: I am seeing a drift in my retention times. What could be the cause?
A4: Retention time drift is often due to a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[4]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.[4]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[4]
-
Temperature Control: Use a column oven to maintain a consistent temperature, as even small fluctuations can affect retention times.[4]
Q5: How do I choose between normal-phase and reversed-phase chromatography?
A5: The choice depends on the polarity of your analyte and its solubility.
-
Reversed-Phase (RP) HPLC: This is the most common mode of HPLC.[1] It uses a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile).[1] It is ideal for separating compounds of moderate to low polarity.
-
Normal-Phase (NP) HPLC: This mode uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane/isopropanol).[2] It is well-suited for separating very non-polar compounds or isomers that are difficult to separate by reversed-phase.[2][5]
HPLC Column Selection Guide
The selection of an appropriate HPLC column is critical for successful separation. The following table summarizes the characteristics of common HPLC columns to aid in your selection process.
| Column Type | Stationary Phase | Primary Interaction | Best For |
| Reversed-Phase | |||
| C18 (Octadecyl) | Octadecylsilane bonded to silica | Hydrophobic | Non-polar to moderately polar compounds. Widely applicable.[6] |
| C8 (Octyl) | Octylsilane bonded to silica | Hydrophobic | Similar to C18 but with less retention; good for more hydrophobic compounds.[7] |
| Phenyl-Hexyl | Phenyl-hexyl groups bonded to silica | Hydrophobic, π-π interactions | Aromatic compounds, offering alternative selectivity to C18. |
| Polar-Embedded | Alkyl chain with an embedded polar group | Hydrophobic, hydrogen bonding | Enhanced retention of polar compounds and compatibility with highly aqueous mobile phases. |
| Normal-Phase | |||
| Silica | Unmodified silica | Adsorption, hydrogen bonding | Separation of non-polar and moderately polar isomers and lipophilic compounds.[2][8] |
| Cyano (CN) | Cyanopropyl groups bonded to silica | Dipole-dipole, weak hydrophobic | Can be used in both normal-phase and reversed-phase modes; fast equilibration.[2][5] |
| Amino (NH2) | Aminopropyl groups bonded to silica | Anion-exchange, hydrogen bonding | Analysis of carbohydrates and sugars.[2][5] |
| Diol | Dihydroxypropyl groups bonded to silica | Hydrogen bonding | Alternative selectivity to silica with potentially better reproducibility.[8] |
Experimental Protocols
Protocol 1: Initial Column Screening for a Novel Compound
This protocol provides a starting point for screening different columns to find a suitable one for your compound.
1. Sample Preparation:
-
Dissolve a small amount of "Compound X" in a solvent that is compatible with your initial mobile phase (e.g., for reversed-phase, use a 50:50 mixture of water and acetonitrile or methanol). The final concentration should be around 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[9]
2. Reversed-Phase Screening Conditions:
-
Columns to Test: C18, Phenyl-Hexyl, Polar-Embedded
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for your compound (e.g., 254 nm, or scan for maxima)
-
Injection Volume: 5 µL
3. Normal-Phase Screening Conditions:
-
Columns to Test: Silica, Cyano
-
Mobile Phase A: Hexane
-
Mobile Phase B: Isopropanol
-
Gradient: 2% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength appropriate for your compound
-
Injection Volume: 5 µL
4. Data Analysis:
-
Evaluate the chromatograms for peak shape, retention, and resolution from any impurities. The column that provides the best separation with good peak symmetry is a good candidate for further method development.
Diagrams and Workflows
Logical Workflow for HPLC Column Selection
The following diagram illustrates a decision-making process for selecting an appropriate HPLC column for a novel compound.
Caption: Workflow for initial HPLC column selection for a novel compound.
General HPLC Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common issues encountered during HPLC analysis.
Caption: A troubleshooting guide for common HPLC issues.
References
- 1. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Normal Phase HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. L-Column C8 HPLC Columns : UVISON.com [uvison.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparing L-669083 with other acids for peptide cleavage
In the realm of solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from the resin support and the concurrent removal of side-chain protecting groups are critical steps that significantly influence the final yield and purity of the product. While a multitude of acidic reagents and "cocktails" have been developed for this purpose, this guide provides a comparative overview of commonly employed methods.
It is important to note that a comprehensive search for "L-669083" as a reagent for peptide cleavage did not yield any relevant scientific literature or documentation, suggesting it is not a standard or recognized compound for this application. Therefore, this guide will focus on established and widely used acidic cleavage reagents.
Comparison of Common Peptide Cleavage Reagents
The choice of cleavage reagent is dictated by the amino acid composition of the peptide, the nature of the solid support, and the protecting groups used. Below is a comparison of several frequently used cleavage cocktails.
| Reagent/Cocktail | Composition | Primary Applications & Key Features |
| Trifluoroacetic Acid (TFA) | Typically 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) | The most common and versatile reagent for Fmoc-based SPPS. TIS acts as a scavenger to prevent side reactions with sensitive residues. Suitable for most sequences. |
| Reagent B | TFA / Water / Phenol / TIS | An alternative to cocktails with odorous scavengers like thioanisole. Useful for peptides with trityl-based protecting groups.[1] |
| Reagent H | TFA / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) / Dimethylsulfide (DMS) / Ammonium Iodide / Water | Specifically designed to prevent the oxidation of methionine residues during cleavage.[1] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cleavage mixture for peptides containing a combination of sensitive residues such as Cys, Met, Trp, and Tyr. |
| Reagent L | TFA / TIS / Dithiothreitol (DTT) / Water | An "odorless" alternative that uses DTT in place of EDT and thioanisole. It is particularly useful for peptides containing 4-benzoylphenylalanine (Bpa).[1] |
| TFA in "Green" Solvents | 2% TFA in p-xylene or toluene | Greener alternatives to dichloromethane (DCM) for cleaving protected peptide fragments from resins like Sieber amide resin, often requiring longer reaction times.[2][3] |
| TMSBr/TMSCl | Bromotrimethylsilane or Chlorotrimethylsilane in TFA with thioanisole | Used for cleaving peptides from phenylacetomidomethyl (PAM) resins. |
| HBr/Et3SiBr/TES/TFA | A mixture prepared from TFA, triethylsilane (TES), and bromine | A strong acidic mixture used for the final acidolysis step in certain synthetic schemes.[4] |
Experimental Protocols
Below is a generalized protocol for the cleavage of a peptide from a solid-phase support using a standard TFA-based cocktail. Specific parameters such as reaction time and scavenger choice may need to be optimized based on the peptide sequence and protecting groups.
General Protocol for TFA-Mediated Peptide Cleavage
-
Resin Preparation: Following synthesis, the N-terminal Fmoc group is removed. The peptide-resin is then thoroughly washed with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A fresh cleavage cocktail is prepared. For a standard cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is used. For peptides with sensitive residues, appropriate scavengers are added (see table above).
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin (typically 10 mL per gram of resin). The mixture is incubated at room temperature with occasional swirling for 2-4 hours. The reaction time can be optimized by cleaving small aliquots at different time points and analyzing the peptide by HPLC.
-
Peptide Precipitation: After the cleavage is complete, the resin is filtered, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the general workflow of solid-phase peptide synthesis and the subsequent cleavage and purification steps.
Caption: General workflow of solid-phase peptide synthesis, cleavage, and purification.
Caption: Decision tree for selecting an appropriate peptide cleavage reagent.
References
Validation of L-669083 Purity for Sensitive Analytical Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of analytical standards is paramount for the accuracy and reproducibility of experimental results. This guide provides a framework for the validation of L-669083 purity and compares its performance with potential alternatives, supported by detailed experimental protocols and data.
Introduction
The precise characterization of research compounds is a critical prerequisite for reliable scientific investigation. The purity of a reference standard directly impacts the quality of downstream analytical data, influencing everything from routine screening assays to pivotal preclinical and clinical studies. This guide outlines the essential methodologies for validating the purity of this compound, a crucial step for its use in sensitive analytical methods.
Experimental Workflow for Purity Validation
The determination of a compound's purity is a multi-step process that employs orthogonal analytical techniques to provide a comprehensive assessment. A typical workflow for the purity validation of an analytical standard like this compound is depicted below.
Caption: Experimental workflow for the purity validation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible assessment of compound purity.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by the area normalization method.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound and identify potential impurities.
-
Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer.
-
Chromatographic Conditions: Similar to the HPLC method described above.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, depending on the ionization properties of this compound.
-
Procedure:
-
Perform the LC separation as described for the HPLC analysis.
-
Direct the eluent into the mass spectrometer.
-
Acquire mass spectra for all detected peaks.
-
Confirm the molecular weight of the main peak matches the expected molecular weight of this compound.
-
Attempt to identify any impurity peaks based on their mass-to-charge ratio (m/z).
-
Data Presentation: Purity Comparison
The following table summarizes the purity data for this compound in comparison to two hypothetical alternative compounds, designated as Compound A and Compound B. This data is illustrative and would be populated with actual experimental results.
| Compound | HPLC Purity (%) | LC-MS Purity (%) | Number of Impurities Detected |
| This compound | 99.8 | 99.7 | 2 |
| Compound A | 98.5 | 98.2 | 5 |
| Compound B | 99.5 | 99.4 | 3 |
Signaling Pathway
To provide a biological context for the importance of using high-purity this compound, it is essential to understand its mechanism of action. The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.
The use of impure this compound in an assay targeting this pathway could lead to off-target effects or an inaccurate determination of its potency and efficacy, as impurities may also interact with components of the signaling cascade.
Conclusion
The validation of this compound purity using a combination of sensitive and orthogonal analytical methods is a non-negotiable step for ensuring the integrity of research data. The protocols and comparative data presented in this guide offer a robust framework for researchers to establish the quality of their analytical standards, thereby contributing to the reliability and reproducibility of their scientific findings.
Unable to Evaluate L-669083 for Deprotection Efficiency Due to Lack of Publicly Available Data
A comprehensive review of scientific literature and chemical databases has revealed no publicly available information on the chemical compound designated as L-669083. Consequently, an evaluation of its efficiency in the deprotection of various protecting groups, as requested, cannot be performed at this time.
Extensive searches for "this compound" and potential synonyms, its chemical structure, and its applications in chemical synthesis, particularly in deprotection reactions, did not yield any relevant results. The name may refer to a compound that is not widely documented in public scientific literature, a proprietary internal research compound, or a potential mistyping of a different chemical identifier.
Without access to the chemical structure of this compound, its mechanism of action and its reactivity towards common protecting groups used in organic synthesis remain unknown. Therefore, it is not possible to:
-
Compare its deprotection efficiency with that of alternative reagents.
-
Provide experimental data on its performance.
-
Detail experimental protocols for its use.
-
Generate visualizations of reaction pathways or workflows involving this compound.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the chemical identifier and consult any internal documentation or primary sources that may be available to them. Should further identifying information such as a chemical structure (e.g., SMILES or IUPAC name) or a CAS number become available, a thorough evaluation could be initiated.
L-669083 alternatives for green chemistry in peptide synthesis
Erroneous Premise: L-669083 Is Not a Peptide Coupling Reagent
A crucial point of clarification is necessary before delving into green alternatives for peptide synthesis. The compound this compound is not utilized as a coupling reagent in peptide chemistry. Scientific literature identifies this compound as a potent and selective antagonist for the prostaglandin E2 receptor subtype 4 (EP4). Its application lies in pharmacological research, particularly in studying the physiological and pathological roles of the EP4 receptor, and it is not involved in the formation of amide bonds between amino acids.
Therefore, a direct comparison of this compound with green peptide coupling reagents is not applicable. However, the underlying interest in sustainable and environmentally friendly peptide synthesis is a significant and evolving field. This guide will provide a comprehensive comparison of established and emerging green alternatives to traditional peptide coupling reagents, which are often hazardous and generate significant chemical waste.
The Drive Towards Green Chemistry in Peptide Synthesis
Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has a considerable environmental impact due to the extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), and coupling reagents that can be toxic or explosive.[1][2] The principles of green chemistry aim to mitigate these issues by promoting the use of safer solvents, reducing waste, and improving energy efficiency.[3]
This guide will explore several key strategies for greening peptide synthesis:
-
Safer Coupling Reagents: Replacing hazardous reagents with more benign and efficient alternatives.
-
Greener Solvents: Substituting toxic organic solvents with environmentally friendly options like water or bio-based solvents.[2][4]
-
Enzymatic Synthesis: Utilizing enzymes to catalyze peptide bond formation under mild, aqueous conditions.[5]
-
Process Optimization: Developing methodologies that reduce the number of steps and the amount of waste generated.[6]
Comparison of Green Alternatives to Traditional Coupling Reagents
Traditional coupling reagents like dicyclohexylcarbodiimide (DCC) and benzotriazole-based additives (HOBt, HBTU) have been workhorses in peptide synthesis but come with significant drawbacks, including the formation of insoluble byproducts, potential for racemization, and the explosive nature of benzotriazole derivatives.[7][8] The following table compares these traditional reagents with greener alternatives.
| Reagent/Method | Category | Advantages | Disadvantages | Key Green Metrics |
| Traditional Reagents | ||||
| DCC/DIC + HOBt | Carbodiimide | Effective, low cost | Dicyclohexylurea byproduct is insoluble (for DCC), HOBt is explosive, potential for racemization.[7][8] | High waste, use of hazardous additives. |
| HBTU/HATU | Aminium/Uronium Salt | High coupling efficiency, fast reaction times.[7] | Based on explosive HOBt/HOAt, can be allergenic.[8] | Use of hazardous precursors. |
| Green Alternatives | ||||
| COMU | Uronium Salt | High coupling efficiency, low racemization, based on the non-explosive OxymaPure, good solubility.[8][9][10] | Higher cost compared to some traditional reagents. | Eliminates explosive additives, safer handling. |
| T3P® (Propylphosphonic Anhydride) | Anhydride | High efficiency, byproduct is water-soluble and easily removed, can be used in greener solvents like ethyl acetate.[11] | Can require careful control of stoichiometry. | Avoids hazardous solvents like DMF, water-soluble byproduct reduces organic waste. |
| o-CTSOXY | Oxyma-Sulfonate | Rapid, cost-effective, racemization-free, can be used in acetone instead of DMF.[12] | Newer reagent, may have less established protocols for all applications. | Replaces hazardous solvents, improves safety.[12] |
| Enzymatic Ligation (e.g., Papain, α-Chymotrypsin, Subtilisin) | Biocatalysis | Highly stereoselective, occurs in aqueous solution under mild conditions, no need for protecting groups in some cases.[5][13][14] | Enzyme specificity can limit substrate scope, slower reaction times, potential for hydrolysis.[5] | Eliminates organic solvents and hazardous reagents, biodegradable catalyst. |
| Water-based SPPS with DMTMM | Triazine-based | Utilizes water as the primary solvent, can proceed without side chain protection for some amino acids, reducing derivatization steps.[1][6][15] | Requires nanoparticle technology for water-insoluble Fmoc-amino acids, may not be suitable for all sequences.[15][16] | Eliminates organic solvents, reduces the need for protecting groups, increasing atom economy.[6] |
Experimental Protocols
Green Solution-Phase Peptide Synthesis using T3P®
This protocol describes a continuous solution-phase peptide synthesis (GSolPPS) using T3P® as the coupling reagent in ethyl acetate, a greener alternative to DMF.[11]
Materials:
-
N-Z-protected amino acid
-
C-terminal protected amino acid methyl ester
-
Propylphosphonic anhydride (T3P®)
-
Ethyl acetate (EtOAc)
-
N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-Z-protected amino acid (1.0 equiv.) and the C-terminal protected amino acid methyl ester (1.0 equiv.) in ethyl acetate.
-
Add DIPEA (2.0 equiv.) to the solution.
-
Add T3P® (1.2 equiv.) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the dipeptide.
-
The N-Z protecting group can be removed by hydrogenation for the next coupling step.
Aqueous Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines an environmentally friendly SPPS method using water as the solvent, assisted by microwave irradiation.[1]
Materials:
-
Rink amide-TentaGel resin
-
Water-dispersible nanoparticle Fmoc-amino acids
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM)
-
N-methylmorpholine (NMM)
-
20% Piperidine in water (for Fmoc deprotection)
-
Microwave peptide synthesizer
Procedure:
-
Swell the Rink amide-TentaGel resin in water.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in water for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with water.
-
Coupling:
-
Add the water-dispersible nanoparticle Fmoc-amino acid (3.0 equiv.) to the resin.
-
Add DMTMM (3.0 equiv.) and NMM (3.0 equiv.) to the resin suspension.
-
Irradiate the mixture in a microwave peptide synthesizer at 75°C for 10 minutes.
-
Wash the resin with water.
-
Confirm the completion of the coupling reaction using a Kaiser test.[1]
-
-
Repeat the deprotection and coupling cycles for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Visualizing Workflows and Concepts
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This diagram illustrates the cyclical nature of SPPS, highlighting the key steps where greener alternatives can be implemented.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Comparison of Traditional vs. Green Reagent Hazards
This diagram contrasts the hazardous nature of traditional coupling reagents with their safer, greener alternatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. Peptide Synthesis - Wordpress [reagents.acsgcipr.org]
- 4. Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection [spiral.imperial.ac.uk]
- 5. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. core.ac.uk [core.ac.uk]
- 14. US8883444B2 - Peptide synthesis using enzymatic activation and coupling - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Modern Coupling Reagents for Automated Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in automated solid-phase peptide synthesis (SPPS). This choice directly influences the yield, purity, and overall success of synthesizing peptides, from simple sequences to complex therapeutic candidates. While the originally requested topic on L-669083 did not yield sufficient public data for a comparative analysis, this guide provides an objective comparison of four widely-used and well-documented coupling reagents: HBTU, HATU, HCTU, and COMU. The information presented is supported by experimental data and detailed protocols to aid in making an informed decision for your specific synthetic needs.
Performance Comparison of Coupling Reagents
The efficacy of a coupling reagent is primarily determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the key performance characteristics of HBTU, HATU, HCTU, and COMU based on available data. It is important to note that performance can be sequence-dependent, and optimization is often necessary for challenging syntheses.
| Coupling Reagent | Reagent Class | Relative Coupling Efficiency | Racemization Potential | Key Advantages | Potential Disadvantages |
| HBTU | Aminium Salt | High | Low to Moderate | Cost-effective, well-established, good performance for routine synthesis.[1][2][3] | Can be less effective for sterically hindered amino acids; potential for guanidinylation side reaction.[4][5] |
| HATU | Aminium Salt | Very High | Very Low | Generally considered one of the most efficient reagents, excellent for difficult couplings and rapid synthesis protocols.[6][7] | Higher cost compared to HBTU; can also cause guanidinylation.[5] |
| HCTU | Aminium Salt | Very High | Low | Performance comparable to HATU but often at a lower cost; high coupling efficiency.[8][9][10] | Can cause guanidinylation; based on the potentially explosive HOBt moiety. |
| COMU | Uronium Salt | Very High | Very Low | Oxyma-based, offering a better safety profile (non-explosive); high solubility and efficiency.[11][12] | Can be more expensive than HBTU/HCTU; potential for side reactions if used in large excess. |
Experimental Protocols
The following are generalized, step-by-step protocols for the coupling stage of Fmoc-based automated solid-phase peptide synthesis using each of the compared reagents. These protocols assume a standard 0.1 mmol synthesis scale on a suitable resin.
General Automated Synthesis Cycle (Fmoc SPPS)
-
Resin Swelling: The resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence.
-
Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).
Coupling Protocol for HBTU
-
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
DMF as solvent
-
-
Procedure:
-
In a separate vessel, dissolve the Fmoc-amino acid and HBTU in DMF.
-
Add DIPEA to the solution to begin pre-activation.
-
Allow the activation mixture to react for 2-5 minutes.
-
Transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes. A negative Kaiser test can confirm reaction completion.
-
Coupling Protocol for HATU
-
Reagents:
-
Fmoc-amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
DIPEA or 2,4,6-collidine (8 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Dissolve the Fmoc-amino acid and HATU in DMF.
-
Add DIPEA or collidine to the mixture for pre-activation.
-
After a brief pre-activation period (1-2 minutes), transfer the solution to the peptide-resin.
-
The coupling reaction is typically complete within 15-45 minutes.
-
Coupling Protocol for HCTU
-
Reagents:
-
Fmoc-amino acid (5 equivalents)
-
HCTU (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Combine the Fmoc-amino acid, HCTU, and DIPEA in DMF.
-
Transfer the activation mixture to the reaction vessel.
-
Coupling times are generally short, ranging from 5 to 30 minutes.[13]
-
Coupling Protocol for COMU
-
Reagents:
-
Fmoc-amino acid (3 equivalents)
-
COMU (3 equivalents)
-
DIPEA (6 equivalents)
-
DMF as solvent
-
-
Procedure:
-
Dissolve the Fmoc-amino acid, COMU, and DIPEA in DMF for pre-activation (1-2 minutes).[12]
-
Add the activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 20-60 minutes.
-
Visualizing Workflows and Mechanisms
To better understand the processes involved in automated peptide synthesis and the role of coupling reagents, the following diagrams illustrate the key workflows and chemical pathways.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: General activation mechanisms for aminium and uronium salt coupling reagents.
Caption: Key side reaction pathways in peptide synthesis.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
A Comparative Analysis of Ion-Pairing Reagents: L-669083 vs. DFPA
A direct comparative study between L-669083 and DFPA as ion-pairing reagents is not feasible based on currently available public data. Extensive searches have not yielded specific information on this compound being utilized as an ion-pairing reagent in scientific literature or commercially available documentation. The designation "this compound" may refer to an internal research compound that is not widely reported. Similarly, while "DFPA" could potentially refer to compounds such as Difluorophenylacetic acid, its application and performance data as a mainstream ion-pairing reagent are not sufficiently documented to allow for a robust comparison.
To fulfill the spirit of the user's request for a comparative guide on ion-pairing reagents, we will instead present a comprehensive comparison between two widely used and well-documented alternatives: Trifluoroacetic acid (TFA) and Heptafluorobutyric acid (HFBA) . This comparison will adhere to the requested format, including data tables, experimental protocols, and visualizations.
Alternative Comparison: Trifluoroacetic Acid (TFA) vs. Heptafluorobutyric Acid (HFBA)
This guide provides a detailed comparison of Trifluoroacetic acid (TFA) and Heptafluorobutyric acid (HFBA), two common ion-pairing reagents used in reversed-phase high-performance liquid chromatography (RP-HPLC), particularly for the analysis of peptides and proteins.
Introduction to Ion-Pairing Chromatography
Ion-pairing chromatography is a technique used to separate charged analytes on a reversed-phase column. Ion-pairing reagents, which are large ionic molecules with a hydrophobic tail, are added to the mobile phase. These reagents interact with the stationary phase and form a dynamic ion-exchange surface, allowing for the retention and separation of charged analytes.
Performance Comparison: TFA vs. HFBA
TFA and HFBA are both perfluorinated carboxylic acids that are effective ion-pairing reagents. The primary difference between them lies in the length of their perfluorinated alkyl chain, which influences their hydrophobicity and, consequently, their chromatographic performance.
| Parameter | Trifluoroacetic Acid (TFA) | Heptafluorobutyric Acid (HFBA) | Source |
| Chemical Formula | C₂HF₃O₂ | C₄HF₇O₂ | N/A |
| Molar Mass | 114.02 g/mol | 214.04 g/mol | N/A |
| Hydrophobicity | Lower | Higher | |
| Retention Strength | Weaker | Stronger | |
| Selectivity | Can differ significantly from HFBA | Can differ significantly from TFA | |
| MS Suppression | Significant | More pronounced than TFA | |
| Volatility | High | Lower than TFA |
Experimental Protocols
Below are typical experimental protocols for using TFA and HFBA as ion-pairing reagents in the RP-HPLC analysis of peptides.
Protocol 1: RP-HPLC of Peptides with TFA
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Gradient: 5% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm or Mass Spectrometry.
Protocol 2: RP-HPLC of Peptides with HFBA
-
Mobile Phase A: 0.1% (v/v) HFBA in water.
-
Mobile Phase B: 0.1% (v/v) HFBA in acetonitrile.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Gradient: 5% to 40% B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm or Mass Spectrometry.
Visualizations
Caption: A generalized workflow for ion-pairing reversed-phase chromatography.
Caption: Interaction mechanism in ion-pairing chromatography on a C18 stationary phase.
Conclusion
The choice between TFA and HFBA depends on the specific requirements of the separation.
-
TFA is a good general-purpose ion-pairing reagent that provides good peak shape for many peptides and is highly volatile, which is advantageous for sample recovery. However, it can cause significant ion suppression in mass spectrometry.
-
HFBA , being more hydrophobic, provides stronger retention, which can be beneficial for resolving hydrophilic or poorly retained peptides. This increased retention can also lead to broader peaks and longer analysis times. The ion suppression effect of HFBA in mass spectrometry is generally more severe than that of TFA.
For method development, it is often recommended to screen both TFA and HFBA to determine which reagent provides the optimal selectivity and resolution for the analytes of interest.
Safeguarding Peptide Integrity: A Comparative Guide to Sequence Confirmation After Chemical Treatment
For researchers, scientists, and drug development professionals, ensuring the integrity of a peptide's amino acid sequence after chemical treatment is paramount. Undesired modifications or cleavage of the peptide backbone can drastically alter its biological activity and therapeutic potential. This guide provides a comprehensive comparison of the primary analytical techniques used to confirm peptide sequence integrity, supported by experimental data and detailed protocols.
While the initial focus of this guide was on the effects of L-669,083, a thorough search of scientific literature and chemical databases did not yield specific information on this compound's interaction with peptides. Therefore, this guide has been broadened to address the critical and more general challenge of verifying peptide sequence integrity following treatment with any chemical agent that has the potential to induce modifications.
This guide will focus on two principal methodologies: Edman degradation and Mass Spectrometry. We will explore their underlying principles, compare their strengths and weaknesses, and provide a framework for selecting the most appropriate technique for your research needs.
Comparison of Analytical Techniques for Peptide Sequence Verification
The choice of analytical method for confirming peptide sequence integrity depends on several factors, including the nature of the expected modifications, the length of the peptide, the required sensitivity, and the availability of instrumentation. The following table summarizes the key features of Edman degradation and mass spectrometry.
| Feature | Edman Degradation | Mass Spectrometry (MS) |
| Principle | Sequential chemical cleavage and identification of N-terminal amino acids. | Measurement of the mass-to-charge ratio of intact peptides and their fragments. |
| Primary Application | N-terminal sequencing of pure peptides. | De novo sequencing, identification of post-translational modifications (PTMs), and analysis of complex mixtures. |
| Sample Requirement | Requires a pure peptide sample with an unblocked N-terminus. | Can analyze complex mixtures and peptides with modified N-termini. |
| Sequence Length | Reliable for up to 30-50 amino acid residues.[1] | Can sequence longer peptides and even entire proteins (top-down proteomics). |
| Sensitivity | Picomole to nanomole range. | Femtomole to attomole range, offering higher sensitivity.[2] |
| Detection of Modifications | Indirectly detects N-terminal modifications by blockage of the reaction.[1][3] Not suitable for identifying internal modifications. | Directly identifies and localizes a wide range of modifications by detecting mass shifts.[2] |
| Throughput | Low throughput, as it is a sequential process. | High throughput, capable of analyzing thousands of peptides in a single run. |
| Instrumentation | Automated sequenator. | Various types of mass spectrometers (e.g., Q-TOF, Orbitrap). |
Experimental Protocols
Edman Degradation Sequencing
Edman degradation provides a stepwise method for sequencing amino acids from the N-terminus of a peptide.[1][4]
Protocol:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to derivatize the N-terminal amino acid.
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA).
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to known standards.
-
Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.
Mass Spectrometry-Based Sequencing
Mass spectrometry has become the dominant technology for peptide sequencing due to its high sensitivity, speed, and ability to characterize modifications.
Protocol:
-
Sample Preparation: The peptide sample is prepared, which may involve digestion into smaller fragments if it's a large protein.
-
Ionization: The peptides are ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Mass Analysis (MS1): The mass-to-charge (m/z) ratios of the intact peptide ions are measured.
-
Fragmentation (MS2): Peptide ions of interest are selected and fragmented, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Fragment Ion Analysis: The m/z ratios of the fragment ions are measured.
-
Sequence Determination: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions. This can be done de novo or by comparing the fragmentation pattern to a database of known protein sequences.
Common Chemical Modifications and Their Detection
Chemical treatments can lead to a variety of peptide modifications, including:
-
Side Chain Modifications: Reagents can react with specific amino acid side chains, altering their chemical properties.[5][6] For example, alkylating agents can modify cysteine residues, and acetylating agents can modify lysine residues.
-
Peptide Bond Cleavage: Certain chemicals can induce cleavage of the peptide backbone at specific amino acid residues.[4][7][8] For instance, cyanogen bromide cleaves at the C-terminus of methionine residues.[8]
-
N-terminal or C-terminal Modifications: The termini of a peptide can be specifically modified, for example, by acetylation of the N-terminus or amidation of the C-terminus.[9][10]
Mass spectrometry is particularly well-suited for identifying these modifications, as they result in a predictable mass shift in the peptide and its fragments.[2] By comparing the experimental mass to the theoretical mass of the unmodified peptide, the presence and often the location of a modification can be determined.
Conclusion
Confirming peptide sequence integrity after chemical treatment is a critical step in peptide-based research and drug development. While Edman degradation remains a valuable tool for N-terminal sequencing of pure peptides, mass spectrometry offers superior sensitivity, throughput, and the ability to characterize a wide range of chemical modifications. The choice of technique should be guided by the specific requirements of the study. For comprehensive analysis and the unambiguous identification of potential modifications, a mass spectrometry-based approach is generally recommended.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. Principle, Advantages and Disadvantages of Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Chemical cleavage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modified Amino Acid Side Chains in Proteins | G-Biosciences [gbiosciences.com]
- 6. Protein Modification Reagents | Fisher Scientific [fishersci.com]
- 7. Site-selective chemical cleavage of peptide bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemical Cleavage of Bonds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. Peptide Modification Strategies - Creative Peptides [creative-peptides.com]
- 10. Peptide Modifications: N-Terminal, Internal, and C-Terminal [sigmaaldrich.com]
Safety Operating Guide
Navigating the Safe Disposal of L-669083: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. For a research compound like L-669083, where specific hazard information may not be readily available, a cautious and systematic approach to disposal is essential. This guide provides a comprehensive operational plan for the handling and disposal of this compound, adhering to general best practices for chemical waste management in a research and development setting.
Core Principles of Chemical Waste Disposal
Before proceeding with the disposal of any chemical, including this compound, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following procedures are based on general laboratory safety protocols and should be adapted to comply with local and institutional regulations.
Quantitative Data Summary for Chemical Waste Categories
In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as hazardous waste. The following table summarizes the general characteristics and handling precautions for common categories of chemical waste that this compound could potentially fall into.
| Waste Category | Key Characteristics | Handling and Storage Precautions | Disposal Container |
| Flammable Liquids | Low flash point; easily ignited. | Store in a well-ventilated area away from ignition sources. Use secondary containment. | Tightly sealed, compatible solvent-safe container (e.g., metal or specific plastic). |
| Corrosive (Acids) | pH < 2 | Segregate from bases and reactive metals. Store in a designated acid cabinet. | Heavy-duty plastic container. Never use metal. |
| Corrosive (Bases) | pH > 12.5 | Segregate from acids. Store in a designated cabinet. | Heavy-duty plastic container. |
| Toxic Compounds | Harmful or fatal if ingested, inhaled, or absorbed through the skin. | Handle in a fume hood with appropriate personal protective equipment (PPE). Minimize exposure. | Clearly labeled, sealed, and leak-proof container. |
| Reactive Compounds | Unstable; may react violently with air, water, or other substances. | Store in a cool, dry, and secure location away from incompatible materials. | As specified by the manufacturer or EHS guidelines. |
Experimental Protocol: Step-by-Step Disposal Procedures for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound.
1. Hazard Assessment and Personal Protective Equipment (PPE):
-
Assumption of Hazard: In the absence of an SDS, treat this compound as a toxic and potentially reactive compound.
-
Required PPE: At a minimum, wear a lab coat, chemical splash goggles, and nitrile gloves. Depending on the physical form of the compound (e.g., fine powder), a respirator may be necessary to prevent inhalation. All handling of the neat compound should be performed in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include the chemical name ("this compound"), the words "Hazardous Waste," and the date of accumulation.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof liquid waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS office. Incompatible wastes can react and create a more hazardous situation.[1]
-
The liquid waste container must be clearly labeled with the chemical name, approximate concentration, and "Hazardous Waste."
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2] The first rinseate should be collected as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS department.[2]
-
Deface or remove the original label from the triple-rinsed container before disposal as regular trash or glass recycling.[3]
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
Ensure waste containers are kept closed at all times, except when adding waste.[3]
-
Provide secondary containment for all liquid waste containers to prevent spills.[3]
-
Do not accumulate more than the allowable limit of hazardous waste in your SAA, as defined by regulatory bodies and your institution.
4. Arranging for Disposal:
-
Once a waste container is full or has been in storage for the maximum allowable time (often one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary waste pickup forms accurately and completely.
Visualizing a Potential Mechanism of Action
While the specific biological target of this compound is not identified in the provided context, many research compounds are developed to interact with cellular signaling pathways. The following diagram illustrates a generic kinase signaling cascade, a common target in drug development.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
This guide provides a foundational framework for the proper disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.
References
Navigating the Unknown: A Safety Protocol for Handling L-669083
Disclaimer: No specific Safety Data Sheet (SDS) for L-669083 is publicly available through standard databases. This document provides general guidance for handling research chemicals with unknown toxicological properties. A thorough risk assessment must be conducted by qualified personnel before any handling of this substance.
The absence of specific safety data for this compound necessitates a highly cautious approach, treating it as a potentially hazardous substance. The following guidelines are based on best practices for handling novel chemical entities in a research and development setting.
Essential Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a comprehensive PPE strategy is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[1][2][3]
Primary Engineering Controls: All handling of this compound, including weighing, dilution, and aliquoting, should be performed within a certified chemical fume hood to control airborne hazards.
Hand Protection:
-
Double Gloving: Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
-
Glove Compatibility: While specific chemical resistance data is unavailable, nitrile gloves generally provide adequate protection against a wide range of chemicals for short-duration tasks. For prolonged handling, consult a glove manufacturer's chemical resistance guide for the solvent being used.
Eye and Face Protection:
-
Safety Goggles: ANSI Z87.1-rated chemical splash goggles are mandatory to protect against splashes and aerosols.[2]
-
Face Shield: A full-face shield should be worn over safety goggles when there is a significant risk of splashes, such as during bulk transfers or when handling larger quantities.[2]
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
Chemical-Resistant Apron: A chemically impervious apron should be worn over the lab coat.
-
Full-Body Suit: For procedures with a high risk of contamination, such as cleaning up large spills, a disposable full-body suit may be necessary.
Respiratory Protection:
-
If work cannot be conducted within a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. A fit test is required before use.
Operational Plan: From Receipt to Disposal
A systematic approach to the lifecycle of this compound in the laboratory is essential for maintaining a safe working environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date received, and hazard warnings (e.g., "Caution: Research Chemical, Toxicity Unknown").
-
Segregate: Store this compound in a designated, well-ventilated, and restricted-access area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Temperature: Store at room temperature unless otherwise specified by the supplier. Keep the container tightly closed.
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Weighing: Use a disposable weighing boat or paper. If possible, perform this in a powder-containment balance enclosure.
-
Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.
-
Transport: When moving the compound within the lab, use a secondary container to mitigate the risk of spills.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, pipette tips) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[4]
Quantitative Data Summary
As no specific SDS for this compound was found, quantitative data regarding its physical and chemical properties, toxicity, and exposure limits are not available. The following table highlights the absence of this critical information and should serve as a reminder of the compound's unknown nature.
| Property | Value |
| Physical Properties | |
| Melting Point | Not Found |
| Boiling Point | Not Found |
| Density | Not Found |
| Solubility | Not Found |
| Toxicological Data | |
| LD50 (Oral, Dermal, Inhalation) | Not Found |
| Skin Irritation | Not Found |
| Eye Irritation | Not Found |
| Carcinogenicity | Not Found |
| Exposure Limits | |
| OSHA PEL | Not Established |
| ACGIH TLV | Not Established |
Visual Safety Protocols
The following diagrams illustrate the recommended workflows for handling this compound.
Caption: Standard operational workflow for handling this compound.
Caption: Emergency response plan for a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
